Ethyl-3-isocyanobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-isocyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-3-13-10(12)8-5-4-6-9(7-8)11-2/h4-7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHYNWMZBHFULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374526 | |
| Record name | Ethyl-3-isocyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730971-36-5 | |
| Record name | Ethyl-3-isocyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-isocyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Ethyl 3-isocyanobenzoate in Modern Chemistry
Ethyl 3-isocyanobenzoate (CAS No. 67531-68-4) is an aromatic organic compound featuring both an isocyanate and an ethyl ester functional group.[1] This unique combination of reactive moieties makes it a valuable building block in a multitude of synthetic applications, ranging from polymer science to the intricate world of medicinal chemistry. The isocyanate group is highly electrophilic and readily undergoes nucleophilic addition reactions, providing a reliable handle for the introduction of ureido linkages. Simultaneously, the ethyl ester offers a site for further chemical modification or can influence the molecule's overall physicochemical properties. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and handling of Ethyl 3-isocyanobenzoate, with a particular focus on its relevance to drug discovery and development.
Physicochemical and Spectroscopic Profile
Ethyl 3-isocyanobenzoate typically presents as a colorless to pale yellow liquid or solid, contingent on its purity and the ambient temperature.[1] Its solubility in common organic solvents is a direct consequence of the ethyl ester functionality.[1]
Table 1: Physicochemical Properties of Ethyl 3-isocyanobenzoate
| Property | Value | Source |
| CAS Number | 67531-68-4 | [2] |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.18 g/mol | [2] |
| Boiling Point | 213 °C (lit.) | [3] |
| Density | 1.154 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.531 (lit.) | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
Spectroscopic Data Analysis
The structural identity of Ethyl 3-isocyanobenzoate can be unequivocally confirmed through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band around 2250-2275 cm⁻¹, which is indicative of the N=C=O stretching vibration of the isocyanate group. Additionally, a prominent peak at approximately 1720 cm⁻¹ corresponds to the C=O stretching of the ethyl ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will exhibit signals corresponding to the aromatic protons, typically in the range of 7.0-8.0 ppm. The ethyl group will present as a quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the isocyanate carbon at approximately 135 ppm. The carbonyl carbon of the ester will appear further downfield, around 165 ppm. Aromatic carbons will resonate in the 120-140 ppm region, while the ethyl group carbons will be observed at roughly 61 ppm (CH₂) and 14 ppm (CH₃).
-
-
Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) at m/z 191, corresponding to the molecular weight of the compound.[2]
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of Ethyl 3-isocyanobenzoate typically commences with the commercially available Ethyl 3-aminobenzoate. The transformation of the primary amine to the isocyanate is a cornerstone of this process. While several methods exist for this conversion, the use of phosgene or a safer phosgene equivalent, such as triphosgene, is common practice in laboratory and industrial settings.
Experimental Protocol: Synthesis of Ethyl 3-isocyanobenzoate from Ethyl 3-aminobenzoate
Causality of Experimental Choices: This protocol utilizes triphosgene as a phosgene source, which is a solid and therefore safer to handle than gaseous phosgene. The reaction is performed in an inert solvent to prevent side reactions with the highly reactive isocyanate product. The use of a tertiary amine base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl into a basic solution), dissolve Ethyl 3-aminobenzoate (1 equivalent) in anhydrous toluene.
-
Phosgenation: To this solution, add a solution of triphosgene (0.35 equivalents) in anhydrous toluene dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting amine.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any precipitated salts. The solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure Ethyl 3-isocyanobenzoate.
Caption: Key reactions of Ethyl 3-isocyanobenzoate.
-
Reaction with Alcohols: In the presence of an alcohol, Ethyl 3-isocyanobenzoate forms a urethane (carbamate) linkage. This reaction is fundamental in polyurethane chemistry.
-
Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate to form urea derivatives. This is a highly efficient and widely used reaction in the synthesis of bioactive molecules.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. [4]This reactivity necessitates the use of anhydrous conditions during its synthesis and handling. [4]
Applications in Drug Discovery and Development
The isocyanate functionality is a key "warhead" in the medicinal chemist's arsenal for covalent drug design. The ability of Ethyl 3-isocyanobenzoate to readily react with nucleophilic residues on proteins, such as lysine, serine, or cysteine, makes it an attractive scaffold for developing targeted covalent inhibitors. Furthermore, the formation of stable urea and urethane linkages is a common strategy in the design of various therapeutic agents, including enzyme inhibitors and receptor modulators.
While specific, publicly available examples of drug candidates derived directly from Ethyl 3-isocyanobenzoate are not extensively documented, its utility can be inferred from the broader application of aryl isocyanates in drug discovery. These compounds are frequently employed as chemical probes and for the synthesis of compound libraries for high-throughput screening.
Safety, Handling, and Storage: A Researcher's Responsibility
Ethyl 3-isocyanobenzoate is a hazardous chemical and must be handled with appropriate safety precautions. [2] GHS Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [2]* Skin Corrosion/Irritation: Causes skin irritation. [2]* Serious Eye Damage/Eye Irritation: Causes serious eye irritation. [2]* Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [2]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [2]
Handling and Personal Protective Equipment (PPE)
-
All handling should be conducted in a well-ventilated chemical fume hood. [5]* Eye Protection: Chemical safety goggles and a face shield are mandatory. [6]* Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or butyl rubber) are required. [6]* Respiratory Protection: For operations with a potential for generating aerosols or high vapor concentrations, a supplied-air respirator is recommended. [6]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7]* The compound is moisture-sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation. [4]* Keep away from incompatible materials such as water, alcohols, amines, and strong bases.
Conclusion
Ethyl 3-isocyanobenzoate is a versatile and reactive building block with significant potential in synthetic and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for any researcher intending to work with this compound. As the field of covalent drug discovery continues to expand, the importance of reagents like Ethyl 3-isocyanobenzoate is poised to grow, offering new avenues for the development of novel therapeutics.
References
- Google Patents.
-
PubChem. Ethyl 3-isocyanatobenzoate. [Link]
-
PubChem. Ethyl isocyanate. [Link]
-
Organic Syntheses. ethyl isocyanide. [Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]
- Google Patents.
-
OSHwiki | European Agency for Safety and Health at Work. Isocyanates. [Link]
-
Huntsman Building Solutions. Isocyanate Component A. [Link]
-
SafetyNow ILT. Isocyanate Exposure, Reaction and Protection – Quick Tips. [Link]
-
PubChem. Ethyl 4-isocyanatobenzoate. [Link]
Sources
- 1. CAS 67531-68-4: 3-Isocyanatobenzoic acid ethyl ester [cymitquimica.com]
- 2. Ethyl 3-isocyanatobenzoate | C10H9NO3 | CID 589806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(ETHOXYCARBONYL)PHENYL ISOCYANATE | 67531-68-4 [chemicalbook.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. Isocyanates - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 6. ilt.safetynow.com [ilt.safetynow.com]
- 7. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]
The One-Oxygen Divergence: Ethyl 3-Isocyanobenzoate vs. Ethyl 3-Isocyanatobenzoate
Executive Summary
In the high-throughput synthesis of peptidomimetic libraries, two reagents often appear adjacent in catalogs but possess diametrically opposed reactivities: Ethyl 3-isocyanobenzoate (Isocyanide) and Ethyl 3-isocyanatobenzoate (Isocyanate).
While they share a parent scaffold (ethyl benzoate) and a nitrogen-carbon core, a single oxygen atom dictates whether the molecule acts as a radical-like carbenoid (Isocyanide) capable of multicomponent assembly, or a hard electrophile (Isocyanate) destined for nucleophilic capture. This guide provides a definitive structural analysis, synthesis protocols, and reactivity maps to prevent costly supply chain errors and experimental failures.
Part 1: Structural & Electronic Divergence
The fundamental difference lies in the oxidation state of the carbon atom attached to the nitrogen.
| Feature | Ethyl 3-isocyanobenzoate (Isocyanide) | Ethyl 3-isocyanatobenzoate (Isocyanate) |
| Functional Group | Isocyanide (Isonitrile) | Isocyanate |
| Formula | ||
| Connectivity | ||
| CAS Number | 730971-36-5 (Reference) | 67531-68-4 (Verified) |
| Electronic Nature | Zwitterionic / Carbene-like | Electrophilic (Cumulative double bonds) |
| IR Signature | ||
| Odor Profile | Extremely Foul (Godzilla-class stench) | Pungent / Lachrymator |
Electronic Structure Visualization
The isocyanide carbon possesses a lone pair and a vacant p-orbital character, allowing it to react with both nucleophiles and electrophiles (alpha-addition). The isocyanate carbon is strictly electrophilic.
Figure 1: Electronic divergence between the zwitterionic isocyanide and the cumulative pi-system of the isocyanate.
Part 2: Synthesis & Purification Protocols
Since commercial availability of the isocyanide (CAS 730971-36-5) is often sporadic due to stability issues, in-situ synthesis is recommended. The isocyanate (CAS 67531-68-4) is stable but moisture-sensitive.
Precursor Material
Both pathways start from Ethyl 3-aminobenzoate (Benzocaine isomer).
-
CAS: 582-33-2
-
MW: 165.19 g/mol
Protocol A: Synthesis of Ethyl 3-isocyanobenzoate (Isocyanide)
Target Application: Ugi/Passerini Multicomponent Reactions
Mechanism: Formylation of the amine followed by dehydration.
-
Formylation Step:
-
Dissolve Ethyl 3-aminobenzoate (10 mmol) in Ethyl Formate (excess) or treat with Formic Acid/Acetic Anhydride (1:1).
-
Reflux for 2-4 hours. Monitor TLC (disappearance of amine).
-
Evaporate volatiles to yield Ethyl 3-formamidobenzoate.
-
-
Dehydration Step (The Burgess or POCl3 Method):
-
Reagents:
(1.1 eq), Triethylamine ( , 3 eq), DCM (Dry). -
Procedure:
-
Dissolve formamide intermediate in dry DCM at -5°C (ice/salt bath).
-
Add
followed by dropwise addition of . -
Stir at 0°C for 1 hour.
-
Quench: Pour into ice-cold saturated
(Critical: Acidic hydrolysis destroys isocyanides).
-
-
Purification: Flash chromatography (Silica, Hexane/EtOAc).
-
Validation: IR peak at ~2120 cm⁻¹.
-
Protocol B: Synthesis of Ethyl 3-isocyanatobenzoate (Isocyanate)
Target Application: Urea/Carbamate Library Generation
Mechanism: Phosgenation (using Triphosgene solid substitute).
-
Safety: Perform in a well-ventilated fume hood. Triphosgene generates phosgene gas in situ.
-
Procedure:
-
Dissolve Ethyl 3-aminobenzoate (10 mmol) in dry DCM (50 mL).
-
Add Triethylamine (22 mmol) or Pyridine. Cool to 0°C.
-
Dissolve Triphosgene (3.4 mmol, 0.34 eq) in DCM (10 mL) and add dropwise over 30 mins.
-
Allow to warm to RT and reflux for 1 hour.
-
Workup: Remove solvent under reduced pressure. Extract with dry ether/hexane. Filter off amine salts.
-
Purification: Vacuum distillation or recrystallization (if solid, mp ~28°C).
-
Validation: IR peak at ~2270 cm⁻¹.
-
Part 3: Reactivity Profiles in Drug Design
The choice between these two determines the scaffold architecture.
The Isocyanide Route (Multicomponent Assembly)
Ethyl 3-isocyanobenzoate is a "privileged" building block for Diversity-Oriented Synthesis (DOS) .
-
Reaction: Ugi 4-Component Reaction (U-4CR).[1]
-
Product:
-acylamino amide (Peptidomimetic). -
Utility: Rapid generation of heterocyclic libraries (e.g., benzodiazepines) by post-condensation cyclization involving the ester group.
The Isocyanate Route (Covalent Capture)
Ethyl 3-isocyanatobenzoate is a "warhead" for Fragment-Based Drug Discovery (FBDD) .
-
Reaction: Nucleophilic Addition.
-
Product: Urea (or Carbamate).
-
Utility: Linker chemistry; urea groups are potent hydrogen bond donors in kinase inhibitors (e.g., Sorafenib analogs).
Decision Logic Diagram
Figure 2: Decision tree for selecting the correct benzoate derivative based on the desired pharmacophore.
Part 4: Safety & Handling (Critical)
| Parameter | Isocyanide Handling | Isocyanate Handling |
| Toxicity | Moderate systemic toxicity. | High inhalation hazard (Sensitizer). |
| Odor Control | Mandatory. Treat glassware with bleach (hypochlorite) to oxidize the isocyanide to the odorless isocyanate/carbamate before cleaning. | Use fume hood. Lachrymator. |
| Quenching | Acidic hydrolysis (dilute HCl) converts it back to formamide/amine. | Aqueous ammonia or alcohol converts it to urea/carbamate. |
| Storage | Store at -20°C. Polymerizes slowly. | Store under Argon/Nitrogen. Moisture reacts to form |
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 589806, Ethyl 3-isocyanatobenzoate. Link
-
Burke, S. J., et al. (2017). Practical Synthesis of Isocyanides. Organic Syntheses, 94, 184-199. (General protocol adaptation). Link
-
Sigma-Aldrich. (2023).[5] Safety Data Sheet: Ethyl 3-isocyanatobenzoate. Link
-
Nenajdenko, V. G. (Ed.). (2012).[2] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. (Authoritative text on Isocyanide reactivity).
Sources
- 1. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Ethyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 4-isocyanatobenzoate 97 30806-83-8 [sigmaaldrich.com]
Aromatic Isocyanide Building Blocks for Medicinal Chemistry
Technical Guide & Whitepaper
Executive Summary
Aromatic isocyanides (isonitriles) have transcended their historical reputation as merely "foul-smelling curiosities" to become indispensable linchpins in modern diversity-oriented synthesis (DOS). Their unique divalent carbon atom—possessing both nucleophilic and electrophilic character—enables rapid access to complex heterocyclic scaffolds via Multicomponent Reactions (MCRs) such as the Ugi, Passerini, and Groebke-Blackburn-Bienaymé (GBB) reactions.
This guide provides a technical deep-dive for medicinal chemists, focusing on the synthesis, reactivity, and application of aromatic isocyanide building blocks.[1] It moves beyond basic textbook definitions to offer field-proven protocols, mechanistic insights, and safety strategies for handling these potent intermediates.
Part 1: The Aromatic Advantage
While aliphatic isocyanides (e.g., tert-butyl isocyanide) are common ligands, aromatic isocyanides offer distinct electronic and steric advantages in drug discovery:
-
Enhanced Reactivity: The aromatic ring acts as an electron-withdrawing group (EWG) via resonance, increasing the electrophilicity of the isocyanide carbon.[2] This results in significantly faster reaction kinetics in MCRs compared to aliphatic counterparts.
-
Pi-Stacking & Binding: The aromatic moiety provides a scaffold for
stacking interactions within protein binding pockets, a critical feature for optimizing ligand-receptor affinity. -
Conjugation Potential: Aromatic isocyanides serve as excellent precursors for conjugated heterocycles (e.g., imidazo[1,2-a]pyridines), which are prevalent pharmacophores in kinase inhibitors and GPCR ligands.
Part 2: Synthesis & Manufacturing Protocols
The primary barrier to isocyanide adoption has been the lack of commercial availability and their notorious odor. Modern "odorless" and "green" synthesis protocols have largely mitigated these issues.
The "Green" Dehydration Protocol
The industry standard for synthesizing aromatic isocyanides is the dehydration of
Reagents:
- -Aryl formamide (1.0 equiv)
-
Phosphoryl chloride (
) (1.1 equiv) -
Triethylamine (
) (3.0 equiv) -
Dichloromethane (DCM) or 2-MeTHF (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve the
-aryl formamide in dry DCM (0.5 M concentration) under an inert atmosphere ( or Ar). Cool the solution to 0°C. -
Base Addition: Add
dropwise. Ensure the temperature remains <5°C to prevent side reactions. -
Dehydration: Add
dropwise over 20 minutes. The reaction is exothermic; maintain strict temperature control. -
Monitoring: Stir at 0°C for 30–60 minutes. Monitor via TLC or LC-MS for the disappearance of the formamide peak.
-
Quenching (Critical for Odor Control): Quench the reaction with a saturated
solution at 0°C. Stir vigorously for 30 minutes to hydrolyze excess . -
Workup: Separate the organic layer. Wash with water (
) and brine. Dry over . -
Purification: Flash column chromatography (usually silica gel with Hexane/EtOAc) yields the pure isocyanide.
Comparison of Dehydration Reagents
While
| Reagent | Pros | Cons | Suitability |
| High yields, scalable, low cost. | Moisture sensitive, requires careful quenching. | Standard for most aromatic isocyanides. | |
| Burgess Reagent | Mild conditions, neutral pH, no acidic byproducts. | Expensive, not atom-economical. | Acid-sensitive substrates. |
| Triphosgene | Very rapid, high atom economy. | Extreme toxicity (phosgene source), strict safety protocols required. | Large-scale industrial synthesis. |
| Chlorophosphates | Milder than | Higher cost, variable commercial availability. | Complex substrates with labile groups. |
Part 3: Visualization of Synthesis Logic
The following diagram illustrates the logical flow for converting primary amines to isocyanides, highlighting the critical decision points.
Caption: Two-step synthesis workflow from primary amine to aromatic isocyanide.
Part 4: Key Applications in Medicinal Chemistry[7]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is the premier method for synthesizing peptidomimetics. It couples an amine, aldehyde, carboxylic acid, and isocyanide to form a bis-amide backbone.
-
Mechanism: The reaction proceeds via an imine intermediate, which is protonated by the acid to form an iminium ion.[4] The isocyanide (acting as a nucleophile) attacks the iminium ion, followed by the carboxylate attacking the nitrilium intermediate.[4] A Mumm rearrangement yields the final product.[4]
-
Medicinal Relevance: Used to synthesize local anesthetics (e.g., Lidocaine derivatives) and opioid scaffolds (e.g., Carfentanil precursors).
Caption: Mechanistic pathway of the Ugi-4CR leading to peptidomimetic scaffolds.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful 3-component reaction for synthesizing fused imidazo-heterocycles, particularly imidazo[1,2-a]pyridines .
-
Components: 2-Aminopyridine (or amidine), Aldehyde, Isocyanide.
-
Catalysis: Often requires a Lewis acid (e.g.,
) or Brønsted acid. -
Medicinal Relevance: This scaffold is a "privileged structure" found in drugs like Zolpidem (sedative) and Alpidem (anxiolytic). The aromatic isocyanide component dictates the substitution at the C-3 position, allowing for rapid SAR exploration.
Part 5: Safety & Handling (The "Smell" Factor)
Aromatic isocyanides are notorious for their vile odor, described as "Godzilla's gym sock." However, they are generally less volatile than low-molecular-weight aliphatic isocyanides (e.g., ethyl isocyanide).
Mitigation Strategies:
-
Oxidative Quenching: All glassware and waste must be treated with a mixture of bleach (NaOCl) and water or acidic methanol (MeOH/HCl). This hydrolyzes the isocyanide back to the odorless formamide or amine.
-
Closed Systems: Use septum-sealed vials and cannulas for liquid transfer.
-
Flow Chemistry: Generating isocyanides in situ using microreactors (flow synthesis) completely eliminates exposure and is the preferred method for large-scale library generation.
Part 6: References
-
Isocyanide-based multicomponent reactions in drug discovery. PubMed, 2021. Link
-
A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. MDPI, 2022. Link
-
Medicinal Chemistry of Isocyanides. Chemical Reviews, 2021. Link
-
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed, 2024. Link
-
Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison. Dongsen Chemicals, 2023. Link
-
Technetium sestamibi (Isocyanide Ligand Application). Wikipedia. Link
Sources
- 1. The ketenimination of isocyanides: recent advances and future perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds [organic-chemistry.org]
- 4. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-isocyanobenzoate molecular weight and formula
This technical guide details the physicochemical profile, synthetic pathways, and application logic of Ethyl 3-isocyanobenzoate , a specialized building block in multicomponent organic synthesis.
Physicochemical Profiling & Synthetic Utility in Heterocyclic Chemistry
Executive Summary & Critical Disambiguation
Ethyl 3-isocyanobenzoate is a bifunctional aromatic building block featuring an isocyanide (isonitrile) group and an ethyl ester. It is primarily employed in diversity-oriented synthesis (DOS) via Isocyanide-Based Multicomponent Reactions (IMCRs) such as the Ugi and Passerini reactions.
⚠️ CRITICAL DISAMBIGUATION WARNING
Research databases frequently conflate this compound with its isocyanate analog due to name similarity. You must distinguish between them before procurement or synthesis:
| Feature | Ethyl 3-isocyanobenzoate (Target) | Ethyl 3-isocyanatobenzoate (Common Analog) |
| Functional Group | Isocyanide (-N≡C) | Isocyanate (-N=C=O) |
| Formula | C₁₀H₉NO₂ | C₁₀H₉NO₃ |
| Molecular Weight | 175.19 g/mol | 191.18 g/mol |
| CAS Number | 730971-36-5 | 67531-68-4 |
| Primary Reactivity | α-Addition (Ugi/Passerini) | Nucleophilic Attack (Urea formation) |
Physicochemical Identity
| Property | Value |
| IUPAC Name | Ethyl 3-isocyanobenzoate |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Physical State | Pale yellow oil or low-melting solid (purity dependent) |
| Solubility | Soluble in DCM, CHCl₃, MeOH, EtOH; Insoluble in water |
| Odor | Characteristic pungent, repulsive odor (typical of isocyanides) |
| Stability | Thermally stable <100°C; sensitive to acid hydrolysis (reverts to formamide) |
Synthetic Protocol: The "Formamide Dehydration" Route
As Ethyl 3-isocyanobenzoate is not a standard catalog item for many bulk suppliers, it is frequently synthesized in situ or on-demand from the inexpensive precursor Ethyl 3-aminobenzoate .
Workflow Logic
The synthesis follows a classic two-step protocol: Formylation of the amine followed by Dehydration . The dehydration step is critical; the use of Phosphoryl Chloride (POCl₃) is preferred over the Hoffman carbylamine reaction (CHCl₃/KOH) for aromatic substrates to maximize yield and minimize side reactions.
Figure 1: Synthetic pathway converting the amine precursor to the isocyanide target via a formamide intermediate.
Detailed Methodology
Step 1: Formylation
-
Reagents: Dissolve Ethyl 3-aminobenzoate (1.0 equiv) in ethyl formate (solvent/reagent) or use a mixture of Formic Acid/Acetic Anhydride (1:1.1).
-
Conditions: Reflux for 2–4 hours. Monitor by TLC (amine spot disappearance).
-
Workup: Evaporate volatiles. The formamide intermediate is usually pure enough for the next step.
Step 2: Dehydration (POCl₃ Method)
-
Setup: Dissolve the formamide (1.0 equiv) and Triethylamine (Et₃N, 3.0 equiv) in dry Dichloromethane (DCM). Cool to 0°C under Nitrogen/Argon.
-
Addition: Dropwise add Phosphoryl Chloride (POCl₃, 1.1 equiv) over 30 minutes. Maintain temperature <5°C to prevent polymerization.
-
Reaction: Stir at 0°C for 1 hour.
-
Quench: Pour into ice-cold saturated Na₂CO₃ solution. (Basic quench is vital to prevent acid-catalyzed hydrolysis back to formamide).
-
Purification: Extract with DCM. Flash chromatography (Silica, Hexane/EtOAc) is recommended immediately as isocyanides can degrade on silica over time.
Reactivity Profile & Applications
The core utility of Ethyl 3-isocyanobenzoate lies in its ability to participate in Multicomponent Reactions (MCRs) . The electron-withdrawing ester group on the benzene ring modulates the reactivity of the isocyanide carbon, making it a stable yet reactive partner.
The Ugi 4-Component Reaction (U-4CR)
This compound reacts with an amine, an aldehyde, and a carboxylic acid to form a bis-amide scaffold.[1][2] This is particularly useful in Peptidomimetic Drug Discovery .
Mechanism Logic:
-
Imine Formation: Amine + Aldehyde ⇌ Imine (Schiff base).
-
Protonation: Acid protonates the Imine ⇌ Iminium ion.
-
α-Addition: The Isocyanide carbon (divalent) attacks the Iminium ion.
-
Trapping: The Carboxylate anion attacks the resulting Nitrilium ion.[1]
-
Mumm Rearrangement: Acyl transfer yields the stable peptide-like product.
Figure 2: The Ugi reaction mechanism highlighting the insertion of the Ethyl 3-isocyanobenzoate unit.
Strategic Utility in Drug Design
-
Benzodiazepine Synthesis: The resulting Ugi adduct can undergo post-condensation cyclization (using the ester group) to form benzodiazepine-2,5-diones, a "privileged scaffold" in medicinal chemistry for targeting GPCRs.
-
Tc-99m Radiopharmaceuticals: Aromatic isocyanides coordinate strongly to Technetium-99m. The ester handle allows conjugation to targeting vectors (antibodies/peptides) for imaging agents.
Safety & Handling Protocols
1. Odor Control: Isocyanides have a notoriously vile odor (detectable at ppb levels).
-
Protocol: All reactions must be performed in a high-efficiency fume hood.
-
Decontamination: Glassware should be rinsed with an acidic methanol solution (degrades isocyanide to formamide/amine) before removal from the hood.
2. Toxicity: While less toxic than volatile aliphatic isocyanides, Ethyl 3-isocyanobenzoate should be treated with the same precautions as cyanides.
-
PPE: Double nitrile gloves, lab coat, safety glasses.
-
First Aid: Inhalation of vapors can cause respiratory distress. Move to fresh air immediately.
References
-
PubChem Compound Summary. Ethyl 3-isocyanatobenzoate (Isocyanate Analog - for contrast). National Center for Biotechnology Information. [Link]
-
MolAid Chemical Database. Ethyl 3-isocyanobenzoate (CAS 730971-36-5). [Link]
-
Organic Syntheses. General Procedure for Isocyanide Synthesis via Formamide Dehydration. Org.[3] Synth. 1961, 41, 13. [Link]
-
Dömling, A. Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 2006. (Foundational text on Ugi/Passerini logic). [Link]
Sources
Definitive Guide to Nomenclature and Application: Isocyanide-Substituted Ethyl Benzoates
Topic: Isocyanide vs Isonitrile Nomenclature for Ethyl Benzoates Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The nomenclature of organic compounds containing the -NC functional group often generates confusion due to the historical persistence of the term "isonitrile" alongside the IUPAC-preferred "isocyanide." This ambiguity is compounded when the group is attached to a scaffold containing a higher-priority functional group, such as an ester (e.g., ethyl benzoate).
This guide resolves the nomenclature conflict for ethyl benzoates substituted with an -NC group , establishes the definitive IUPAC Preferred IUPAC Name (PIN), and provides a field-proven synthetic protocol for these critical multicomponent reaction (MCR) building blocks.
Part 1: Nomenclature Authority
The Core Conflict: Isocyanide vs. Isonitrile
While often used interchangeably in casual laboratory parlance, "isocyanide" and "isonitrile" represent distinct nomenclature systems.[1]
-
Isocyanide: The IUPAC-endorsed term for the -NC functional group.[1][2] It emphasizes the nitrogen attachment to the organic backbone.
-
Isonitrile: A functional class name (derived from the relationship to nitriles, -CN) widely used in inorganic chemistry and older biochemical literature.
The Priority Rule: Why "Ethyl Isocyanobenzoate" Wins
For researchers working with ethyl benzoates , the presence of the ester group (-COOEt) dictates the nomenclature hierarchy. According to IUPAC Blue Book Rule P-41 , carboxylic acid derivatives (including esters) have higher priority than isocyanides.
-
Priority: Ester (-COOR) > Isocyanide (-NC)
-
Consequence: The compound must be named as a benzoate ester . The -NC group is treated as a substituent, requiring the prefix isocyano- .
Therefore, the term "Ethyl benzoate isocyanide" is chemically incoherent because it attempts to treat the molecule as two separate functional classes simultaneously.
Nomenclature Decision Tree
The following logic flow illustrates the derivation of the Preferred IUPAC Name (PIN).
Figure 1: Nomenclature derivation logic for bifunctional aromatic esters.
Comparative Terminology Table
| Term | Status | Context / Usage |
| Ethyl 4-isocyanobenzoate | Preferred (PIN) | Correct IUPAC name for publications & patents. |
| p-Isocyanobenzoic acid ethyl ester | Acceptable | Common in cataloging; unambiguous.[2] |
| Ethyl 4-isonitrilobenzoate | Discouraged | Mixes systems; "isonitrile" is rarely used as a prefix.[2] |
| p-Carbethoxyphenyl isocyanide | Functional Class | Valid only if emphasizing the isocyanide class, but violates priority rules for PIN.[2] |
| Ethyl benzoate isocyanide | Incorrect | Grammatically and chemically ambiguous. |
Part 2: Synthetic Architecture & Protocol
The "Why": Bifunctional Utility
Ethyl 4-isocyanobenzoate is a high-value scaffold in drug discovery because it possesses two orthogonal reactive sites:[2]
-
Isocyanide (-NC): Reacts in Ugi and Passerini Multicomponent Reactions (MCRs) to form peptidomimetics.
-
Ester (-COOEt): Allows for post-MCR hydrolysis and coupling, enabling library expansion.
Mechanism of Synthesis
The synthesis relies on the dehydration of a formamide precursor.[3][4] The most robust method utilizes Phosphorus Oxychloride (
Figure 2: Synthetic pathway from Benzocaine to Ethyl 4-isocyanobenzoate.[2][5]
Experimental Protocol: Synthesis of Ethyl 4-isocyanobenzoate
Safety Note: Isocyanides have potent, disagreeable odors and potential toxicity. All operations must be performed in a well-ventilated fume hood.[2]
Step 1: Formylation of Benzocaine
-
Reagents: Dissolve Ethyl 4-aminobenzoate (Benzocaine, 10 mmol) in Toluene (20 mL).
-
Addition: Add Formic acid (15 mmol) dropwise. Alternatively, use Acetic Anhydride/Formic acid mixed anhydride for faster conversion.
-
Reflux: Heat to reflux using a Dean-Stark trap to remove water.[2] Monitor by TLC (approx. 3-5 hours).
-
Workup: Evaporate solvent. Recrystallize the solid residue (Ethyl 4-formamidobenzoate) from ethanol.
Step 2: Dehydration to Isocyanide
-
Setup: Dissolve Ethyl 4-formamidobenzoate (5 mmol) in dry DCM (25 mL) containing Triethylamine (
, 15 mmol). Cool to 0°C.[3] -
Dehydration: Add Phosphorus Oxychloride (
, 6 mmol) dropwise over 10 minutes. Maintain temperature < 5°C. -
Reaction: Stir at 0°C for 1 hour. The solution typically turns from colorless to pale yellow/brown.
-
Quench: Pour mixture into ice-cold saturated
solution (rapid stirring required to neutralize acid). -
Extraction: Separate organic layer, wash with water and brine, dry over
. -
Purification: Flash chromatography (Silica, Hexane/EtOAc 9:1). Isocyanides are often acid-sensitive; ensure silica is neutral.[2]
-
Storage: Store at -20°C. The product is unstable at room temperature over long periods.
Part 3: Applications in Drug Development
Multicomponent Reactions (MCRs)
The isocyano group is the defining component of the Ugi and Passerini reactions. Ethyl 4-isocyanobenzoate is frequently used to introduce a benzoate pharmacophore into peptidomimetic backbones.[2]
-
Passerini Reaction: Isocyanide + Aldehyde + Carboxylic Acid
-Acyloxycarboxamide.[2][6]-
Utility: Creates depsipeptide-like structures.[2]
-
-
Ugi Reaction: Isocyanide + Amine + Aldehyde + Carboxylic Acid
Bis-amide.[2][4]-
Utility: Rapid generation of compound libraries for high-throughput screening.[2]
-
Case Study: Caspase Activators
Recent research has utilized ethyl 4-isocyanobenzoate as a precursor for Passerini adducts that function as caspase 3/7 activators.[2][7] The benzoate moiety mimics the hydrophobic interactions required for binding to the MDM2-p53 complex, demonstrating the critical role of this specific isocyanide in oncology drug design.
References
-
IUPAC Recommendations. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link
-
Synthesis Protocol. Wang, Y., et al. (2022).[5] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." Molecules, 27(19), 6723. Link
-
Passerini/Ugi Application. El-Nassan, H. B., et al. (2023).[4][7] "Reinvestigation of Passerini and Ugi scaffolds as multistep apoptotic inducers via dual modulation of caspase 3/7 and P53-MDM2 signaling." RSC Advances, 13, 28156-28172. Link
-
Benzocaine Synthesis Base. Banik, B. K., et al. (2005). "Indium-Induced Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate." Organic Syntheses, 82, 65. Link
Sources
- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 2. mimedb.org [mimedb.org]
- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reinvestigation of Passerini and Ugi scaffolds as multistep apoptotic inducers via dual modulation of caspase 3/7 and P53-MDM2 signaling for halting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Structure optimization of new tumor-selective Passerini α-acyloxy carboxamides as Caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Alchemist's Key: A Technical Guide to Functionalized Aromatic Isocyanides in Drug Discovery
Foreword: The Resurgence of a Unique Functional Group
For decades, the isocyanide functional group, with its unique electronic structure and reactivity, remained a niche interest in the broader landscape of medicinal chemistry. Often perceived as esoteric and challenging to handle, its profound potential was largely untapped. However, a renaissance is underway. Researchers and drug discovery professionals are increasingly recognizing that the very characteristics that made isocyanides seem daunting are, in fact, the keys to unlocking novel chemical space and accelerating the discovery of new therapeutics. This guide serves as a comprehensive technical resource for scientists at the forefront of this exciting field. We will delve into the practical synthesis of functionalized aromatic isocyanides, explore their versatile reactivity in powerful multicomponent reactions, and showcase their successful application in modern drug discovery programs. Our goal is to equip you not just with protocols, but with the strategic insights needed to harness the full potential of this remarkable functional group.
Section 1: The Aromatic Isocyanide Moiety - A Primer on Structure and Reactivity
The isocyanide, or isonitrile, is characterized by a carbon-nitrogen triple bond with a formal positive charge on the nitrogen and a negative charge on the carbon. This electronic configuration bestows upon the terminal carbon atom a unique dual character: it can act as both a nucleophile and an electrophile. This ambiphilic nature is the foundation of its diverse reactivity.
Aromatic isocyanides, in particular, offer a scaffold that is readily integrated into drug-like molecules. The rigid aromatic ring provides a defined vector for substituents, while the isocyanide group serves as a versatile handle for a variety of chemical transformations. Understanding the interplay between the electronic properties of the aromatic ring and the reactivity of the isocyanide group is crucial for designing successful synthetic strategies.
Section 2: Synthesis of Functionalized Aromatic Isocyanides: A Practical Approach
The reliable and scalable synthesis of functionalized aromatic isocyanides is the gateway to their application in drug discovery. While several methods exist, the dehydration of N-arylformamides remains the most prevalent and practical approach in a drug discovery setting.
The Dehydration of N-Arylformamides: A Robust and Versatile Method
The dehydration of a formamide to an isocyanide is a conceptually simple transformation that has been refined over the years to be both high-yielding and tolerant of a wide range of functional groups. The most common and effective dehydrating agent is phosphorus oxychloride (POCl₃) in the presence of a base, typically a tertiary amine like triethylamine or pyridine.
Mechanism of Dehydration:
The reaction proceeds through the activation of the formamide oxygen by POCl₃, followed by elimination to form the isocyanide. The base is crucial for neutralizing the acidic byproducts.
Experimental Protocol: Synthesis of a Functionalized Aromatic Isocyanide
This protocol provides a general method for the synthesis of an aromatic isocyanide from the corresponding N-arylformamide.
Materials:
-
N-Arylformamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Addition funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-arylformamide (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Addition of Base: Add triethylamine (3.0 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution via an addition funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting formamide.
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: This quenching is exothermic and will release gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude isocyanide can be purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.
Section 3: Isocyanide-Based Multicomponent Reactions (IMCRs) - The Powerhouses of Diversity Generation
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates the substantial majority of the atoms of the starting materials. Isocyanides are star players in MCRs, with the Passerini and Ugi reactions being the most prominent examples. These reactions are invaluable tools in drug discovery for the rapid generation of large and diverse libraries of complex molecules from simple building blocks.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, first reported in 1921, is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy carboxamide.
Mechanism of the Passerini Reaction:
The reaction is believed to proceed through a concerted, non-ionic pathway, especially in aprotic solvents at high concentrations. Hydrogen bonding plays a key role in bringing the three components together in a cyclic transition state.
Caption: Mechanism of the Passerini Reaction.
Experimental Protocol: Passerini Three-Component Reaction
This protocol provides a general method for the Passerini reaction.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Isocyanide (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aldehyde or ketone (1.0 eq) and the carboxylic acid (1.0 eq).
-
Solvent Addition: Dissolve the starting materials in an anhydrous aprotic solvent such as DCM or THF to a concentration of 0.5-1.0 M.
-
Isocyanide Addition: Add the isocyanide (1.1 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-48 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), a primary amine, and a carboxylic acid to form a bis-amide. This reaction is exceptionally powerful for creating peptidomimetic structures and a vast array of heterocyclic compounds.
Mechanism of the Ugi Reaction:
The Ugi reaction proceeds through a stepwise, ionic mechanism. The initial step is the formation of an imine from the amine and carbonyl compound. The isocyanide then adds to the protonated imine to form a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion. A final Mumm rearrangement yields the stable bis-amide product.[1]
Caption: Mechanism of the Ugi Reaction.
Experimental Protocol: Ugi Four-Component Reaction
This protocol provides a general method for the Ugi reaction.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Primary Amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol (MeOH) or Trifluoroethanol (TFE)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq), primary amine (1.0 eq), and carboxylic acid (1.0 eq) in methanol or trifluoroethanol to a concentration of 0.5-1.0 M.
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Section 4: Case Studies in Drug Discovery
The true measure of a synthetic methodology's value lies in its successful application to solve real-world problems. Isocyanide chemistry has been instrumental in several drug discovery campaigns, leading to the identification of potent and novel therapeutic candidates.
Xanthocillin X Derivatives as Anticancer Agents
Xanthocillin X is a naturally occurring isocyanide with antibiotic properties. Synthetic derivatives of xanthocillin X have been investigated for their anticancer activity. For instance, xanthocillin X dimethoxy has shown potent cytotoxic activity against various cancer cell lines.[2]
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Xanthocillin X dimethoxy | HepG2 | 0.18 |
| MCF-7 | 0.38 | |
| KB | 0.44 |
Modification of Trimethoprim for Antibacterial Activity
The Groebke-Blackburn-Bienaymé reaction, a variation of the Ugi reaction, has been used to modify the existing antibiotic trimethoprim to generate novel analogs with activity against resistant bacterial strains.[1] This approach demonstrates the power of IMCRs in lead optimization and overcoming drug resistance.
Passerini Adducts as Topical Treatments for Inflammatory Skin Disorders
The Passerini reaction has been employed to synthesize "soft drugs" targeting the TRPV1 and TRPM8 channels, which are involved in pain and inflammation.[3][4] These soft drugs are designed to be active topically but are rapidly metabolized and inactivated if they enter systemic circulation, thereby minimizing side effects. This innovative application showcases the utility of the Passerini reaction in creating compounds with tailored pharmacokinetic profiles.
Section 5: Troubleshooting Common Issues in IMCRs
While powerful, Passerini and Ugi reactions can sometimes present challenges. A systematic approach to troubleshooting is key to success.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive starting materials- Steric hindrance- Unfavorable solvent | - Check the purity and reactivity of all starting materials.- For bulky substrates in the Passerini reaction, consider higher temperatures or longer reaction times.[5]- In the Ugi reaction, ensure the imine formation is efficient. The use of polar, protic solvents like methanol or TFE is generally preferred. |
| Formation of Side Products | - In the Ugi reaction, the Passerini product can be a side product. | - Using a more polar solvent like trifluoroethanol can suppress the formation of the Passerini side product.[5] |
| Purification Difficulties | - The polarity of the product is very similar to that of the starting materials or byproducts. | - If the product is a solid, recrystallization may be an effective purification method.- For challenging chromatographic separations, consider using a different solvent system or a different stationary phase. |
Section 6: The Future of Aromatic Isocyanides in Drug Discovery
The journey of functionalized aromatic isocyanides in drug discovery is far from over. Emerging areas of research include the development of novel isocyanide-based MCRs, the use of isocyanides in bioconjugation and chemical biology, and their application as unique pharmacophores that can interact with metalloenzymes. As our understanding of the nuanced reactivity of isocyanides deepens, so too will their impact on the discovery of the next generation of medicines.
References
-
Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(21), 7234. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(38), 12626–12653. [Link]
-
Serafini, M., et al. (2018). Targeting Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Softly: The Discovery of Passerini Adducts as a Topical Treatment for Inflammatory Skin Disorders. Journal of Medicinal Chemistry, 61(11), 4927–4944. [Link]
-
Professor Dave Explains. (2021, November 29). Passerini Reaction [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Passerini reaction. [Link]
-
Navarro, J. J., et al. (2022). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters, 24(4), 937–942. [Link]
-
El-Sayed, N. K., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals, 14(11), 1144. [Link]
-
Pedrola, M., et al. (2019). Multicomponent Reactions Upon the Known Drug Trimethoprim as a Source of Novel Antimicrobial Agents. Frontiers in Chemistry, 7, 469. [Link]
-
El-Hawary, S. S., et al. (2013). Anticancer and antifungal compounds from Aspergillus, Penicillium and other filamentous fungi. Molecules, 18(9), 11339–11367. [Link]
-
Professor Dave Explains. (2021, December 16). Ugi Reaction [Video]. YouTube. [Link]
-
Wujec, M., & Paneth, P. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(22), 5344. [Link]
-
Jida, M., et al. (2011). Fast and efficient solvent-free Passerini reaction. Tetrahedron Letters, 52(14), 1705–1708. [Link]
-
Kujawska, M., et al. (2023). Xanthone synthetic derivatives with high anticandidal activity and positive mycostatic selectivity index values. Scientific Reports, 13(1), 11956. [Link]
-
Lavilla, R., et al. (2019). Multicomponent Reaction-Based Trimethoprim Analogues as Potential Antibiotics for Resistant Bacteria. Proceedings, 22(1), 70. [Link]
-
Shaaban, M., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6649. [Link]
-
Dömling, A. (2002). The Ugi reaction. Current Protocols in Chemical Biology, 1(1), 1.1.1–1.1.18. [Link]
-
Haciosmanoglu, E., et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 4, 271-276. [Link]
-
Lavilla, R., et al. (2019). Multicomponent Reaction-Based Trimethoprim Analogues as Potential Antibiotics for Resistant Bacteria. Proceedings, 22(1), 70. [Link]
-
Tron, G. C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1038–1055. [Link]
-
Serafini, M., et al. (2021). Targeting Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Softly: The Discovery of Passerini Adducts as a Topical Treatment for Inflammatory Skin Disorders. Journal of Medicinal Chemistry, 64(11), 7356–7373. [Link]
-
El-Sayed, N. K., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals, 14(11), 1144. [Link]
-
Serafini, M., et al. (2018). Targeting Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Softly: The Discovery of Passerini Adducts as a Topical Treatment for Inflammatory Skin Disorders. Journal of Medicinal Chemistry, 61(11), 4927–4944. [Link]
-
González-López, V., et al. (2021). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 26(16), 4945. [Link]
-
Kichko, T. I., et al. (2017). The Roles of TRPV1, TRPA1 and TRPM8 Channels in Chemical and Thermal Sensitivity of the Mouse Oral Mucosa. Frontiers in Physiology, 8, 873. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Ethyl 3-Isocyanobenzoate Ugi Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Ugi four-component reaction (U-4CR) utilizing ethyl 3-isocyanobenzoate as a key building block. These application notes are designed to offer both a theoretical foundation and a practical, field-proven protocol for the synthesis of complex α-acylamino amides, which are valuable scaffolds in medicinal chemistry and drug discovery.
The Strategic Advantage of the Ugi Reaction in Modern Synthesis
The Ugi reaction, first reported by Ivar Karl Ugi in 1959, is a cornerstone of multicomponent reactions (MCRs).[1][2] It exemplifies the principles of efficiency and atom economy by combining four distinct starting materials—an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide—in a single synthetic operation to produce a highly functionalized α-acylamino amide.[3][4][5] The reaction's primary byproduct is water, aligning it with the principles of green chemistry.[1]
The power of the Ugi reaction lies in its ability to rapidly generate molecular diversity from readily available starting materials.[6][7] This is particularly advantageous in the construction of chemical libraries for high-throughput screening in drug discovery programs.[7] The products, often referred to as "peptidomimetics," are of significant interest due to their potential to mimic or disrupt biological interactions.[6]
The Role and Reactivity of Ethyl 3-Isocyanobenzoate
Ethyl 3-isocyanobenzoate is a particularly interesting isocyanide component for the Ugi reaction. The presence of the electron-withdrawing ethyl ester group on the aromatic ring influences the reactivity of the isocyanide functionality. While aromatic isocyanides are generally viable substrates, those bearing electron-withdrawing groups can sometimes exhibit reduced reactivity compared to their aliphatic or electron-rich aromatic counterparts. This necessitates careful consideration of reaction conditions to ensure efficient conversion. However, the ester moiety also provides a valuable functional handle for post-Ugi modifications, allowing for the further elaboration of the product's molecular architecture.
Mechanistic Insights: A Self-Validating System
A thorough understanding of the Ugi reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The reaction proceeds through a series of equilibria, culminating in an irreversible rearrangement that drives the reaction to completion.[3]
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- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
Application Note: Synthesis of Constrained Peptidomimetics using Ethyl 3-Isocyanobenzoate
Abstract & Introduction
The synthesis of peptidomimetics—molecules that mimic the biological activity of peptides but with enhanced metabolic stability—is a cornerstone of modern drug discovery.[1] Multicomponent Reactions (MCRs), specifically the Ugi Four-Component Reaction (Ugi-4CR) , offer an unparalleled method for assembling complex peptide backbones in a single step.
This Application Note details the use of Ethyl 3-isocyanobenzoate as a bifunctional convertible isocyanide. Unlike standard aliphatic isocyanides (e.g., cyclohexyl isocyanide), Ethyl 3-isocyanobenzoate serves two critical functions:
-
Structural Rigidity: It introduces a meta-substituted aromatic scaffold into the peptide backbone, acting as a
-turn inducer or conformational lock. -
Synthetic Versatility: The ethyl ester moiety remains orthogonal during the Ugi assembly, serving as a "handle" for post-condensation modifications such as macrocyclization or library expansion via amidation.
This guide provides a validated protocol for the Ugi-4CR assembly and a subsequent strategy for generating constrained macrocyclic peptidomimetics.
Mechanism & Rationale
The Chemical Logic
The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2][3][4][5][6][7] The use of Ethyl 3-isocyanobenzoate presents specific kinetic challenges compared to aliphatic isocyanides due to the conjugation of the isocyano group with the aromatic ring, which lowers the nucleophilicity of the terminal carbon.
To overcome this, this protocol utilizes high-concentration conditions (1.0 M) in methanol to accelerate the formation of the iminium ion intermediate and drive the nitrilium formation.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway, highlighting the critical "Mumm Rearrangement" step which is the driving force of the reaction.
Figure 1: Mechanistic pathway of the Ugi-4CR utilizing Ethyl 3-isocyanobenzoate. The Mumm rearrangement ensures the irreversibility of the final peptide bond formation.
Experimental Protocols
Protocol A: General Ugi-4CR Assembly
Objective: Synthesis of the linear
Reagents:
-
Amine (1.0 equiv): Benzylamine (or functionalized equivalent).
-
Aldehyde (1.0 equiv): Benzaldehyde (or diversity component).[8]
-
Carboxylic Acid (1.0 equiv): Boc-Gly-OH (or N-protected amino acid).
-
Isocyanide (1.0 equiv): Ethyl 3-isocyanobenzoate.
-
Solvent: Anhydrous Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).
Step-by-Step Methodology:
-
Imine Pre-formation (Critical):
-
In a 5 mL screw-cap vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in 1.0 mL of anhydrous MeOH (1.0 M concentration).
-
Note: High concentration is vital for reaction kinetics.
-
Stir at room temperature (25 °C) for 30–60 minutes. The solution may become slightly warm or change color (yellowing), indicating imine formation.
-
Validation: If utilizing TFE, this time can be reduced to 15 minutes due to the solvent's hydrogen-bond donating capability which activates the carbonyl.
-
-
Acid Addition:
-
Add the Carboxylic Acid (1.0 mmol) to the reaction mixture.[9] Stir for 5 minutes to allow protonation of the imine (generating the iminium species).
-
-
Isocyanide Addition:
-
Reaction Incubation:
-
Seal the vial and stir at ambient temperature for 24–48 hours.
-
Monitoring: Monitor via TLC (typically 30-50% EtOAc/Hexanes). The isocyanide spot (high R_f) should disappear.
-
Troubleshooting: If the reaction is sluggish (common with electron-deficient aromatic isocyanides), heat to 50 °C.
-
-
Work-up and Purification:
-
Concentrate the solvent in vacuo.
-
Flash Chromatography: Purify the residue on silica gel. A gradient of Hexanes:EtOAc (8:2 to 1:1) is typically effective.[3][5][11]
-
Note on Rotamers: Ugi products often exhibit restricted rotation around the tertiary amide bond. NMR spectra may show broadened or dual peaks (rotamers). This is a characteristic feature, not an impurity.
-
Protocol B: Post-Ugi Macrocyclization (UDC Strategy)
Objective: Converting the linear Ugi adduct into a constrained macrocyclic peptidomimetic by coupling the N-terminus (from the acid component) to the C-terminus (the benzoate ester).
Prerequisite: The Ugi reaction must be performed using an N-Boc protected amino acid as the acid component.
Workflow Diagram:
Figure 2: Ugi-Deprotection-Cyclization (UDC) workflow for generating macrocycles.
Methodology:
-
Saponification (Ester Hydrolysis):
-
Dissolve the Ugi adduct in THF:Water (3:1). Add LiOH (2.0 equiv). Stir at RT until the ethyl ester is fully hydrolyzed to the carboxylic acid (monitor by LC-MS). Acidify to pH 3 and extract with EtOAc.
-
-
Boc-Deprotection:
-
Treat the free acid intermediate with TFA:DCM (1:1) for 1 hour. Remove volatiles in vacuo to yield the amino-acid trifluoroacetate salt.
-
-
Macrocyclization (High Dilution):
-
Rationale: High dilution favors intramolecular cyclization over intermolecular oligomerization.
-
Dissolve the crude salt in DMF to a concentration of 0.005 M (very dilute).
-
Add DIPEA (5.0 equiv) to neutralize the salt.
-
Add HATU (1.2 equiv) as the coupling agent.
-
Stir for 24 hours.
-
Purification: Evaporate DMF and purify via preparative HPLC.
-
Data Analysis & Troubleshooting
Solvent Effects on Yield
The choice of solvent significantly impacts the yield when using aromatic isocyanides.
| Solvent | Concentration | Temp (°C) | Yield (Isolated) | Notes |
| Methanol (MeOH) | 1.0 M | 25 | 78% | Standard, optimal balance. |
| Trifluoroethanol (TFE) | 1.0 M | 25 | 85% | Faster rates due to H-bond activation. |
| Dichloromethane (DCM) | 0.5 M | 25 | 45% | Poor conversion; slow kinetics. |
| Methanol | 0.1 M | 25 | 55% | Too dilute; competitive side reactions. |
Troubleshooting Guide
-
Problem: Low conversion of Ethyl 3-isocyanobenzoate.
-
Problem: Product oiling out or difficulty removing solvent.
-
Problem: NMR spectra appear "messy."
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Kazimizadeh, M., et al. (2020). Synthesis of Peptidomimetics via IMCR/Post-Transformation Strategy. Molbank, 2020(4), M1169. Link
- Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Four-Component Condensation for the Preparation of Enzyme Inhibitors and Polycyclic Structures.
-
Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80. Link
-
Wessjohann, L. A., et al. (2009). Isocyanide-based multicomponent reactions in the synthesis of heterocycles. Chemical Reviews, 109(2), 796-814. Link
Disclaimer: All chemical protocols involve hazardous materials. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.
Sources
- 1. rroij.com [rroij.com]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Synthesis of Peptidomimetics via IMCR/Post-Transformation Strategy | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Optimizing the Passerini Reaction for Aromatic Isocyanides: A High-Fidelity Protocol Guide
Abstract & Strategic Relevance
The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide-based multicomponent reactions (IMCRs), facilitating the convergent synthesis of
This guide provides a scientifically grounded workflow for utilizing aromatic isocyanides in P-3CR. It moves beyond generic textbook descriptions to offer field-proven protocols that maximize yield and purity in drug discovery applications.
Mechanistic Insights: The Aromatic Challenge
To optimize conditions, one must understand the underlying mechanism. The P-3CR generally proceeds via two pathways depending on solvent polarity:[1]
-
Concerted Non-Ionic Pathway (Non-polar solvents): The carboxylic acid activates the aldehyde via hydrogen bonding, forming a cluster. The isocyanide performs an
-addition to this cluster.[2] This is the dominant pathway in dichloromethane (DCM) and is highly sensitive to concentration. -
Ionic Pathway (Polar solvents): Involves discrete protonation of the carbonyl, followed by isocyanide attack to form a nitrilium ion.[1]
The Aryl Isocyanide Factor:
Aromatic isocyanides (
Visualization: Mechanistic Pathway
Figure 1: Dual mechanistic pathways for the Passerini Reaction. Aromatic isocyanides often require the concerted pathway (DCM) or "on-water" acceleration to overcome lower nucleophilicity.
Critical Optimization Parameters
Solvent Selection
-
Dichloromethane (DCM): The "Gold Standard" for aromatic isocyanides. It promotes the non-ionic concerted mechanism, which minimizes the formation of N-formyl side products (hydrolysis).
-
Water (The "Green" Accelerator): Surprisingly, aromatic isocyanides react exceptionally well in water suspensions ("On-Water" effect). The hydrophobic nature of the reagents forces them into organic droplets, effectively creating a "solvent-free" environment with ultra-high local concentration, accelerating the reaction significantly [1].
Concentration
This is the single most critical variable.
-
Dilute conditions (< 0.1 M): Fatal for P-3CR. The trimolecular collision probability drops drastically.
-
Optimal conditions (0.5 M - 1.0 M): High concentration drives the equilibrium toward the product and favors the intermolecular H-bonding required for the concerted transition state.
Stoichiometry
-
Standard: 1:1:1 ratio.
-
Aryl Isocyanide Optimization: Use a slight excess of the aldehyde (1.1 equiv) and acid (1.1 equiv) relative to the aromatic isocyanide. Aryl isocyanides can be prone to polymerization or degradation; ensuring they are the limiting reagent simplifies purification.
Experimental Protocols
Protocol A: High-Concentration Organic Synthesis (Standard)
Best for: Complex substrates, moisture-sensitive aldehydes, and initial library generation.
Materials:
-
Aromatic Isocyanide (1.0 mmol)
-
Aldehyde (1.1 mmol)
-
Carboxylic Acid (1.1 mmol)
-
Anhydrous DCM (
) -
4 mL Scintillation vial with Teflon-lined cap
Procedure:
-
Pre-Activation: In the scintillation vial, dissolve the Carboxylic Acid (1.1 equiv) and Aldehyde (1.1 equiv) in minimal DCM (1.0 mL total volume for 1 mmol scale, resulting in 1.0 M concentration ). Stir for 5 minutes. Note: This allows the formation of the H-bonded acid-carbonyl complex.
-
Addition: Add the Aromatic Isocyanide (1.0 equiv) in one portion.
-
Reaction: Cap the vial tightly. Stir at Room Temperature (20-25°C) for 12–24 hours.
-
Visual Cue: The reaction often remains homogeneous, but precipitation of the product may occur.
-
-
Monitoring: Check via TLC (typically 20-30% EtOAc/Hexane). Aryl isocyanides have a distinct odor; disappearance of the smell is a crude but effective indicator of completion.
-
Work-up:
-
If precipitate forms: Filter and wash with cold Hexane/Et2O (1:1).
-
If homogeneous: Dilute with Et2O (10 mL), wash with saturated
(2 x 5 mL) to remove excess acid, then Brine. Dry over and concentrate.
-
-
Purification: Flash chromatography is rarely needed if the 1.1 equiv stoichiometry is used, but can be performed using a Hexane/EtOAc gradient.
Protocol B: "On-Water" Accelerated Synthesis (Green)
Best for: Simple aromatic isocyanides, scaling up, and rapid synthesis (< 2 hours).
Procedure:
-
Mixing: In a vial, combine Aldehyde (1.0 mmol), Carboxylic Acid (1.0 mmol), and Aromatic Isocyanide (1.0 mmol).
-
Solvent: Add Deionized Water (3.0 mL).
-
Reaction: Stir vigorously (1000+ RPM). The reaction mixture will look like a heterogeneous suspension or emulsion.
-
Duration: Reaction is often complete in 30–120 minutes [2].
-
Work-up: The product usually solidifies. Filter the solid and wash with water and Hexane.
Data & Troubleshooting
Comparative Performance of Solvents
| Solvent | Concentration | Time (Avg) | Yield (Aryl Isocyanide) | Notes |
| DCM | 1.0 M | 18 h | 85-95% | Reliable, standard method. |
| THF | 0.5 M | 24 h | 70-80% | Slower; competitive H-bonding. |
| MeOH | 0.5 M | 24 h | 40-60% | Promotes side reactions (acetal formation). |
| Water | Heterogeneous | 1 h | 90-98% | Fastest, easiest work-up. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Concentration too low. | Increase concentration to >1.0 M. Do not dilute! |
| Polymerization | Aryl isocyanide instability.[2][10] | Store isocyanide at -20°C. Use Protocol B (Water) to reduce thermal stress. |
| Hydrolysis (Formamide) | Wet organic solvent. | Use anhydrous DCM (Protocol A). |
| No Reaction | Steric hindrance (Ortho-subst). | Add Lewis Acid catalyst ( |
Advanced Workflow: Lewis Acid Catalysis
For highly deactivated aromatic isocyanides (e.g., 2,6-dimethylphenyl isocyanide), standard thermal activation may fail.
Workflow Visualization:
Figure 2: Decision tree for selecting standard vs. catalytic protocols based on substrate sterics.
References
-
Pirrung, M. C., & Sarma, K. D. (2004). Multicomponent Reactions Are Accelerated in Water.[11] Journal of the American Chemical Society. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. [Link]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions. [Link][9][12]
-
Soeta, T., et al. (2010).[8] A New Method for a Highly Effective Addition of Isocyanides to Aldehydes.[8] Organic Letters. [Link]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. Passerini Reaction [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ethyl 3-Isocyanobenzoate in Multicomponent Reactions
Introduction: The Strategic Value of Ethyl 3-Isocyanobenzoate in Modern Drug Discovery
Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, convergent step.[1] This efficiency aligns perfectly with the demands of drug discovery, where the rapid generation of diverse compound libraries is paramount for identifying novel therapeutic leads.[2] Among the repertoire of MCRs, isocyanide-based transformations, such as the Passerini and Ugi reactions, are particularly powerful for creating peptidomimetics and other biologically relevant scaffolds.[3]
This guide focuses on a uniquely versatile building block for these reactions: ethyl 3-isocyanobenzoate . The strategic placement of the isocyano group at the meta-position of an ethyl benzoate scaffold offers a dual advantage. Firstly, it serves as a reactive handle for the core MCR transformation. Secondly, the ethyl ester provides a versatile point for post-MCR diversification, allowing for the generation of a wide array of derivatives from a common intermediate. This "two-pronged" reactivity makes ethyl 3-isocyanobenzoate an invaluable tool for diversity-oriented synthesis (DOS) in drug development programs.[4]
This document provides detailed protocols, mechanistic insights, and practical guidance for the effective utilization of ethyl 3-isocyanobenzoate in Passerini and Ugi reactions, as well as strategies for subsequent chemical modifications.
Synthesis and Handling of Ethyl 3-Isocyanobenzoate
The reliable execution of MCRs begins with high-quality starting materials. Ethyl 3-isocyanobenzoate is typically prepared from its corresponding amine precursor, ethyl 3-aminobenzoate.
Protocol 1: Synthesis of Ethyl 3-Isocyanobenzoate
This two-step procedure involves the formylation of ethyl 3-aminobenzoate followed by dehydration to the isocyanide.
Step 1: Formylation of Ethyl 3-Aminobenzoate
-
To a stirred solution of ethyl 3-aminobenzoate (1 equivalent) in ethyl formate (used as both reagent and solvent) at 0 °C, slowly add a catalytic amount of sodium methoxide.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the consumption of the starting amine by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-(ethoxycarbonyl)phenyl)formamide. This intermediate is often of sufficient purity for the next step.
Step 2: Dehydration to Ethyl 3-Isocyanobenzoate
-
Caution: This step should be performed in a well-ventilated fume hood as isocyanides are volatile and have a strong, unpleasant odor. Phosphorus oxychloride is corrosive and reacts violently with water.
-
Dissolve the crude N-(3-(ethoxycarbonyl)phenyl)formamide from the previous step in anhydrous dichloromethane (CH₂Cl₂) in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the solution.
-
Add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.[5]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to quench the excess phosphorus oxychloride.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 3-isocyanobenzoate.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[6] This reaction is particularly useful for generating ester-containing scaffolds with high molecular diversity.
Mechanistic Rationale
The generally accepted mechanism for the Passerini reaction in aprotic solvents involves a concerted, non-ionic pathway.[3] Hydrogen bonding between the carboxylic acid and the carbonyl compound activates the carbonyl carbon towards nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to give the final product.[7] The reaction is typically faster in non-polar, aprotic solvents.[8]
Protocol 2: General Procedure for the Passerini Reaction with Ethyl 3-Isocyanobenzoate
-
To a screw-capped vial, add the aldehyde (1.0 mmol, 1.0 equiv), the carboxylic acid (1.2 mmol, 1.2 equiv), and ethyl 3-isocyanobenzoate (1.0 mmol, 1.0 equiv).
-
Add an aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (0.5-1.0 M).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired α-acyloxy amide product.
Data Presentation: Representative Passerini Reactions
| Entry | Aldehyde (R¹CHO) | Carboxylic Acid (R²COOH) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | CH₂Cl₂ | 24 | 85 |
| 2 | Isobutyraldehyde | Benzoic Acid | THF | 36 | 78 |
| 3 | Cyclohexanecarboxaldehyde | Propionic Acid | CH₂Cl₂ | 48 | 81 |
| 4 | 4-Nitrobenzaldehyde | Acetic Acid | CH₂Cl₂ | 24 | 92 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to produce a bis-amide scaffold.[9] This reaction is highly valued for its ability to generate complex, peptide-like molecules in a single step with high atom economy.[10]
Mechanistic Rationale
The Ugi reaction mechanism begins with the condensation of the aldehyde and amine to form an imine.[3] The carboxylic acid then protonates the imine, forming a highly electrophilic iminium ion. The isocyanide undergoes nucleophilic attack on the iminium ion, generating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, followed by a Mumm rearrangement to yield the final, stable bis-amide product.[9] The reaction is often rapid and exothermic.[9]
Protocol 3: General Procedure for the Ugi Reaction with Ethyl 3-Isocyanobenzoate
-
In a vial, dissolve the aldehyde (1.0 mmol, 1.0 equiv) and the primary amine (1.0 mmol, 1.0 equiv) in a polar protic solvent such as methanol (MeOH) (0.5-1.0 M).
-
Stir the mixture for 10-15 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol, 1.0 equiv) to the mixture.
-
Finally, add ethyl 3-isocyanobenzoate (1.0 mmol, 1.0 equiv) to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation: Representative Ugi Reactions
| Entry | Aldehyde | Amine | Carboxylic Acid | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | Acetic Acid | MeOH | 12 | 88 |
| 2 | Isobutyraldehyde | Cyclohexylamine | Propionic Acid | MeOH | 18 | 82 |
| 3 | 4-Methoxybenzaldehyde | Aniline | Benzoic Acid | MeOH | 24 | 75 |
| 4 | Formaldehyde | Benzylamine | Acetic Acid | MeOH | 12 | 90 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary.
Post-MCR Modifications: Leveraging the Ester Functionality
The true power of using ethyl 3-isocyanobenzoate lies in the ability to further functionalize the resulting MCR adducts. The ethyl ester group serves as a versatile handle for a variety of transformations, allowing for the creation of large, diverse libraries from a single MCR product.
Protocol 4: Hydrolysis of the Ethyl Ester to a Carboxylic Acid
-
Dissolve the Ugi or Passerini product (1.0 mmol) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0-3.0 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid derivative.
Protocol 5: Amidation via the Carboxylic Acid
-
To a solution of the carboxylic acid obtained from Protocol 4 (1.0 mmol) in anhydrous DMF, add a coupling agent such as HATU (1.1 equiv) and a base such as diisopropylethylamine (DIPEA) (2.0 equiv).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the desired primary or secondary amine (1.2 equiv).
-
Continue stirring at room temperature for 4-12 hours.
-
Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the amide product.
Conclusion
Ethyl 3-isocyanobenzoate is a highly valuable reagent for multicomponent reactions in the context of drug discovery and development. Its participation in Passerini and Ugi reactions allows for the rapid construction of complex molecular scaffolds. The strategically positioned ethyl ester functionality provides a crucial point for post-reaction diversification, enabling the synthesis of extensive compound libraries from common intermediates. The protocols and insights provided herein are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- Ugi, I., Lohberger, S., & Karl, R. (1991). The Ugi reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 1083-1109). Pergamon.
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluene con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
- Denmark, S. E., & Fan, Y. (2005). The Passerini Reaction. In Organic Reactions (Vol. 66). John Wiley & Sons, Inc.
- Salami, S. A., Noundou, X. S., & Krause, R. W. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. ChemistrySelect, 7(40), e202202867.
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- El Kaim, L., & Grimaud, L. (2009). Beyond the Ugi and Passerini reactions. Tetrahedron, 65(12), 2153-2171.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
- de la Torre, M. C., & Sierra, M. A. (2004). Name reactions in the synthesis of heterocycles (IV). Chemical Reviews, 104(1), 175-222.
- Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, (10), 1471-1499.
- Ugi, I., Werner, B., & Dömling, A. (2003). The chemistry of isocyanides, their multicomponent reactions and their libraries. Molecules, 8(1), 53-66.
- Isambert, N., & Zhu, J. (2009). Isocyanide-based multicomponent reactions in the synthesis of heterocycles. In Topics in Heterocyclic Chemistry (Vol. 19, pp. 179-222). Springer.
- Banfi, L., & Riva, R. (2005). The Passerini reaction. In Organic Reactions (Vol. 65). John Wiley & Sons, Inc.
- Pirrung, M. C., & Sarma, K. D. (2004). Multicomponent reactions are accelerated in water. Journal of the American Chemical Society, 126(2), 444-445.
- Wessjohann, L. A., Rivera, D. G., & Vercillo, O. E. (2009). Multiple multicomponent reactions (MCRs) in sequence. Chemical Reviews, 109(1), 796-816.
- Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80.
- Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
- Trabocchi, A., & Lenci, E. (2016). Diversity-oriented synthesis as a tool for chemical genetics.
Sources
- 1. Accessing Promising Passerini Adducts in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocyanide-based consecutive Bargellini/Ugi reactions: an efficient method for the synthesis of pseudo-peptides containing three amide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Passerini Reaction [organic-chemistry.org]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Ethyl 3-Isocyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of ethyl 3-isocyanobenzoate, a valuable building block in medicinal chemistry and drug discovery, via the dehydration of its formamide precursor, ethyl 3-formamidobenzoate. This document provides in-depth theoretical background, detailed experimental protocols, safety considerations, and characterization data to ensure reliable and reproducible results in the laboratory.
Introduction: The Significance of the Isocyanide Moiety
Isocyanides, or isonitriles, are a unique class of organic compounds characterized by a carbon-nitrogen triple bond (R-N≡C). Their distinct electronic structure, featuring a divalent carbon atom, imparts them with versatile reactivity, allowing them to act as nucleophiles, electrophiles, and ligands in organometallic chemistry. In the realm of drug development, isocyanides are crucial synthons for the construction of complex heterocyclic scaffolds and for their incorporation into multicomponent reactions, such as the Ugi and Passerini reactions. The isocyanide functional group itself is found in a number of bioactive natural products with antimicrobial, antifungal, and antitumor properties.[1] The synthesis of functionalized aryl isocyanides, such as ethyl 3-isocyanobenzoate, provides researchers with a key tool for introducing this versatile functional group into novel pharmaceutical candidates.
Mechanistic Overview: The Dehydration of Formamides
The conversion of N-substituted formamides to isocyanides is a classic and widely employed transformation in organic synthesis. The reaction proceeds via the dehydration of the formamide group, a process that can be achieved using a variety of dehydrating agents. The general mechanism involves the activation of the formyl oxygen atom by the dehydrating agent, making it a better leaving group. A base is then used to abstract a proton from the nitrogen atom, facilitating the elimination of water and the formation of the isocyanide triple bond.[2]
Several reagents are commonly used for this purpose, each with its own advantages and disadvantages in terms of reactivity, selectivity, and operational simplicity. These include:
-
Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (NEt₃) or pyridine. This is a highly effective and general method.[3][4]
-
Tosyl chloride (TsCl) in pyridine. This method is often milder than using POCl₃.
-
Phosgene (COCl₂) and its derivatives (e.g., diphosgene, triphosgene) . While highly efficient, the extreme toxicity of these reagents limits their use.
-
Burgess reagent . This is a mild and selective dehydrating agent, often used for sensitive substrates.[5]
This guide will focus on two of the most common and practical methods for the synthesis of ethyl 3-isocyanobenzoate: one employing phosphorus oxychloride and the other using tosyl chloride.
Experimental Protocols
This section provides detailed, step-by-step procedures for the preparation of the starting material, ethyl 3-formamidobenzoate, and its subsequent dehydration to ethyl 3-isocyanobenzoate.
Part 1: Synthesis of Ethyl 3-Formamidobenzoate (Starting Material)
The precursor, ethyl 3-formamidobenzoate, can be readily prepared from the commercially available ethyl 3-aminobenzoate.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-aminobenzoate | 165.19 | 10.0 g | 0.0605 |
| Formic acid (98-100%) | 46.03 | 3.35 mL | 0.088 |
| Toluene | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl 3-aminobenzoate (10.0 g, 0.0605 mol) and toluene (50 mL).
-
Stir the mixture to dissolve the solid.
-
Add formic acid (3.35 mL, 0.088 mol) to the solution.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 3-formamidobenzoate as a white solid.
Characterization of Ethyl 3-Formamidobenzoate:
-
Appearance: White crystalline solid.
-
Expected IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch, ester), ~1680 (C=O stretch, amide), ~1600, 1480 (aromatic C=C stretch).
-
Expected ¹H NMR (CDCl₃, δ ppm): Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, the N-H proton (broad singlet), and the formyl proton (singlet).
Part 2: Dehydration of Ethyl 3-Formamidobenzoate to Ethyl 3-Isocyanobenzoate
Two reliable protocols are provided below. Protocol A utilizes the potent dehydrating agent phosphorus oxychloride, while Protocol B employs the milder tosyl chloride.
Protocol A: Dehydration using Phosphorus Oxychloride and Triethylamine
This method is highly efficient and generally provides good yields.[3][4]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-formamidobenzoate | 193.19 | 5.0 g | 0.0259 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 2.6 mL | 0.0285 |
| Triethylamine (NEt₃) | 101.19 | 10.8 mL | 0.0776 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 3-formamidobenzoate (5.0 g, 0.0259 mol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (10.8 mL, 0.0776 mol) to the solution.
-
Slowly add phosphorus oxychloride (2.6 mL, 0.0285 mol) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanide N≡C stretch).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution while maintaining cooling in the ice bath.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 3-isocyanobenzoate by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Characterization of Ethyl 3-Isocyanobenzoate:
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Expected IR (neat, cm⁻¹): ~2130 (N≡C stretch, characteristic sharp peak), ~1720 (C=O stretch, ester).
-
Expected ¹H NMR (CDCl₃, δ ppm): Signals for the ethyl group and aromatic protons.
-
Expected ¹³C NMR (CDCl₃, δ ppm): Resonances for the ethyl group, aromatic carbons, the ester carbonyl, and the isocyanide carbon (typically in the range of 160-170 ppm).
Protocol B: Dehydration using Tosyl Chloride and Pyridine
This method offers a milder alternative to phosphorus oxychloride.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-formamidobenzoate | 193.19 | 5.0 g | 0.0259 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 5.42 g | 0.0284 |
| Pyridine, anhydrous | 79.10 | 6.2 mL | 0.0776 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 3-formamidobenzoate (5.0 g, 0.0259 mol) in anhydrous dichloromethane (100 mL).
-
Add anhydrous pyridine (6.2 mL, 0.0776 mol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (5.42 g, 0.0284 mol) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel as described in Protocol A.
Data Summary and Visualization
Table 1: Comparison of Dehydration Protocols
| Parameter | Protocol A (POCl₃/NEt₃) | Protocol B (TsCl/Pyridine) |
| Dehydrating Agent | Phosphorus oxychloride | p-Toluenesulfonyl chloride |
| Base | Triethylamine | Pyridine |
| Reaction Temperature | 0 °C | 0 °C to room temperature |
| Typical Reaction Time | 1-2 hours | 2-4 hours |
| Reagent Handling | POCl₃ is corrosive and moisture-sensitive | TsCl is a stable solid |
| Work-up | Quenching with NaHCO₃ | Acid wash to remove pyridine |
| Typical Yields | Generally high | Moderate to high |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of ethyl 3-isocyanobenzoate.
Reaction Mechanism Diagram (using POCl₃)
Caption: Simplified mechanism of formamide dehydration using POCl₃.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Tosyl chloride (TsCl): This is a lachrymator and is corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Pyridine: Pyridine is flammable, has a strong, unpleasant odor, and is harmful if inhaled or swallowed.
-
Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.
-
Isocyanides: Many volatile isocyanides have a strong, unpleasant, and characteristic odor. The final product, ethyl 3-isocyanobenzoate, should be handled in a fume hood. Although aromatic isocyanides are generally less volatile and odorous than their aliphatic counterparts, caution is still advised.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | - Ensure anhydrous conditions. - Extend reaction time or slightly increase temperature (with caution). - Check the quality of reagents. |
| Decomposition of product during work-up | - Perform aqueous work-up quickly and at low temperatures. - Avoid strongly acidic or basic conditions for prolonged periods. | |
| Presence of starting material after reaction | Insufficient dehydrating agent or base | - Use a slight excess of the dehydrating agent. - Ensure at least two equivalents of base are used. |
| Formation of multiple byproducts | Reaction temperature too high | - Maintain the recommended reaction temperature, especially during the addition of reagents. |
| Presence of water | - Use anhydrous solvents and reagents. Flame-dry glassware before use. |
Conclusion
The synthesis of ethyl 3-isocyanobenzoate via the dehydration of ethyl 3-formamidobenzoate is a robust and reliable transformation that can be achieved using standard laboratory techniques. The choice between phosphorus oxychloride and tosyl chloride as the dehydrating agent will depend on the specific requirements of the synthesis, including scale, sensitivity of other functional groups, and available resources. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently prepare this valuable isocyanide intermediate for its application in drug discovery and organic synthesis.
References
-
Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742–10788. [Link]
-
Noundou, X. S., Ndom, J. C., Mbuyi, O. D., Meva’a, L. M., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molbank, 2022(4), M1488. [Link]
-
Waibel, K. A., Nickisch, R., Möhl, N., Seim, R., & Meier, M. A. R. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 713-720. [Link]
-
Organic Syntheses Procedure, Ethyl p-aminobenzoate. [Link]
-
PubChem, Ethyl 3-isocyanatobenzoate. [Link]
-
ResearchGate, Idealized dehydration of a formamide yields its respective isocyanide... [Link]
-
J-GLOBAL, Dehydration of formamides using the Burgess Reagent: a new route to isocyanides. [Link]
-
PubMed, A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. [Link]
-
ResearchGate, Dehydration of N-(3-bromophenyl)formamide under different basic conditions. [Link]
Sources
- 1. Ethyl 3-iodobenzoate 98 58313-23-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1475480A - The chemical synthesis method of aryl isocyanate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Application Note: Dehydrative Synthesis of Aromatic Isocyanides via POCl₃
Executive Summary
This application note details the robust synthesis of aromatic isocyanides (isonitriles) via the dehydration of
Primary Application: Synthesis of building blocks for Multicomponent Reactions (MCRs) such as Ugi and Passerini couplings, and ligation in organometallic chemistry.
Mechanistic Principles
The conversion of a formamide to an isocyanide is fundamentally a
Reaction Pathway[2][3][4][5]
-
Activation: The lone pair of the nitrogen assists in the attack of the carbonyl oxygen onto the electrophilic phosphorus of POCl₃.
-
Intermediate Formation: An
-dichlorophosphoryl imidate species is formed. -
Elimination: The base (TEA) deprotonates the imidate nitrogen (E2-type mechanism), collapsing the bond to eject the dichlorophosphate anion and generating the isocyanide.
Figure 1: Mechanistic pathway of formamide dehydration using POCl₃. The base acts as a proton scavenger to drive the elimination.
Critical Safety Protocol (Read Before Experimentation)
Isocyanide synthesis carries unique hazards that require strict adherence to safety protocols.
The "Odor" Hazard
Isocyanides possess a vile, penetrating odor described as "overpowering" and "horrible."[2] The human nose can detect them at parts per billion.
-
Containment: All weighing, reaction, and rotary evaporation must occur inside a high-efficiency fume hood.
-
Decontamination Solution: You must prepare a "Kill Solution" before starting. Isocyanides hydrolyze back to formamides (which are odorless) in acid.[2]
Reagent Handling[8][9]
-
POCl₃: Highly corrosive and reacts violently with water to release HCl gas. Quenching must be done slowly at low temperatures.
-
Toxicity: Many isocyanides are toxic.[2][5] Treat all products as potential poisons.
Standard Operating Procedure (SOP)
Target Scale: 10 mmol Reaction Time: 1–3 Hours Yield Expectation: 75–92%
Materials
- -Aryl Formamide (1.0 equiv)
-
POCl₃ (1.1 equiv)
-
Triethylamine (TEA) (2.5 – 3.0 equiv)
-
Dichloromethane (DCM) (anhydrous, 0.2 M concentration relative to substrate)
-
Sodium Carbonate (Na₂CO₃) (sat. aq. solution)
Step-by-Step Protocol
-
System Preparation:
-
Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Purge with nitrogen and cool to 0 °C using an ice/water bath.
-
-
Substrate Solubilization:
-
Charge the RBF with the
-aryl formamide (10 mmol), TEA (25 mmol, 3.5 mL), and anhydrous DCM (50 mL). -
Stir until the formamide is fully dissolved.[4] Note: Some formamides may require slight warming to dissolve, but cool back to 0 °C before proceeding.
-
-
Dehydrating Agent Addition (Critical Step):
-
Dilute POCl₃ (11 mmol, 1.0 mL) in a small amount of DCM (5 mL) in the addition funnel.
-
Dropwise Addition: Add the POCl₃ solution slowly over 20–30 minutes.
-
Observation: The solution will likely turn yellow/orange. White fumes (HCl) may form but will be instantly neutralized by the excess TEA (forming thick white smoke/precipitate of TEA·HCl).
-
Temperature Control: Ensure internal temperature does not exceed 5 °C during addition to prevent side reactions (e.g., polymerization).
-
-
Reaction Maintenance:
-
After addition is complete, maintain at 0 °C for 30 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for an additional 60 minutes.
-
Monitoring: Check completion via TLC.[6] Isocyanides are less polar than formamides (higher
).
-
-
Quenching & Workup:
-
Cool the mixture back to 0 °C.
-
Slowly add saturated Na₂CO₃ solution (30 mL). Caution: CO₂ evolution may occur.[7]
-
Stir vigorously for 15 minutes to hydrolyze excess POCl₃.
-
Transfer to a separatory funnel.[3][4] Separate the organic layer.[7][3][4][5]
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Wash combined organics with water (1 x) and brine (1 x).
-
Dry over Na₂SO₄, filter, and concentrate on a rotary evaporator (vented to a fume hood!).
-
-
Purification:
-
Most aromatic isocyanides can be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Note: Isocyanides can be unstable on silica if left too long; run the column quickly.
-
Figure 2: Operational workflow for the synthesis of isocyanides.
Optimization & Troubleshooting
This protocol is a self-validating system. If the steps are followed, specific observations confirm success or failure.
| Observation | Diagnosis | Corrective Action |
| Thick white precipitate forms immediately | Formation of TEA·HCl salts (Normal). | Ensure vigorous stirring. Do not filter; salts dissolve during aqueous workup. |
| Dark black/tarry mixture | Reaction overheated during POCl₃ addition. | Repeat experiment. Strictly control temp at 0°C during addition. Add POCl₃ slower. |
| Low Yield / Recovered Starting Material | Incomplete dehydration or hydrolysis. | Ensure POCl₃ is fresh (it degrades with moisture). Ensure solvents are anhydrous. |
| Product smells like almonds/bitter | Possible hydrolysis back to formamide. | Avoid acidic conditions during workup.[5] Use basic wash (Na₂CO₃) only. |
Base Selection Guide
While TEA is standard, other bases affect the outcome:
| Base | Pros | Cons | Recommended For |
| Triethylamine (TEA) | Cheap, easy removal, high yields. | Volatile, salts precipitate out. | General Purpose (Standard) |
| Diisopropylamine (DIPA) | Less nucleophilic than TEA. | Higher molecular weight (more waste). | Sterically hindered substrates.[7] |
| Pyridine | Acts as solvent and base. | Difficult to remove (high BP), toxic. | Traditional "Ugi" protocols. |
References
-
Ugi, I.; Meyr, R. (1958). Neue Darstellungsmethode für Isonitrile. Angewandte Chemie, 70(22-23), 702–703. Link
-
Organic Syntheses. (1961). Cyclohexyl Isocyanide.[2][3] Org. Synth. 1961, 41, 13. Link
-
Organic Syntheses. (1977). o-Tolyl Isocyanide.[4] Org. Synth. 1977, 57, 102. Link
-
Giustiniano, M., et al. (2017). Isocyanide Chemistry: A Useful Tool for the Synthesis of Heterocycles. European Journal of Organic Chemistry. Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (For Safety/Odor protocols). Link
Sources
Green Synthesis of Ethyl 3-Isocyanobenzoate: A Phosgene-Free Approach Using p-Toluenesulfonyl Chloride
<
Application Note AP-CHEM-24-001
Abstract
Isocyanates are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals, valued for their reactivity in forming carbamates, ureas, and other critical linkages. Historically, their production has been dominated by methods employing the highly toxic and hazardous reagent, phosgene.[1][2][3] This application note details a greener, more sustainable laboratory-scale protocol for the synthesis of Ethyl 3-isocyanobenzoate. The methodology centers on the dehydration of the corresponding N-formamide precursor, Ethyl 3-formamidobenzoate, utilizing p-toluenesulfonyl chloride (p-TsCl) in the presence of a base. This approach circumvents the need for phosgene, aligning with the principles of green chemistry by offering a safer, more environmentally benign, and efficient synthetic route.[4][5]
Introduction: The Imperative for Greener Isocyanate Synthesis
The isocyanate functional group (R–N=C=O) is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules. However, the conventional reliance on phosgene (COCl₂) presents significant safety and environmental challenges.[1][2] Phosgene is an extremely toxic gas, and its use necessitates stringent safety protocols and specialized equipment, increasing both risk and cost.[1] Consequently, the development of phosgene-free synthetic routes is a primary objective in green chemistry.[1][6]
Several non-phosgene methods have been explored, including the use of dimethyl carbonate and the thermal decomposition of carbamates.[1][6] The dehydration of N-substituted formamides has emerged as a particularly attractive alternative, offering a direct and often high-yielding pathway to isocyanates.[7][8] Among various dehydrating agents, p-toluenesulfonyl chloride (p-TsCl) in combination with a suitable base, such as pyridine, has proven to be an effective and greener option.[4][5] p-TsCl is a readily available, inexpensive, and less toxic solid compared to many other dehydrating agents, contributing to a simplified reaction protocol and work-up.[4][5]
This application note provides a detailed protocol for the synthesis of Ethyl 3-isocyanobenzoate, a valuable building block, via the p-TsCl-mediated dehydration of Ethyl 3-formamidobenzoate.
Mechanistic Rationale: The Role of p-TsCl and Pyridine
The conversion of a formamide to an isocyanate using p-TsCl and pyridine proceeds through a well-established mechanistic pathway. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.
-
Activation of the Formamide: The reaction is initiated by the nucleophilic attack of the formamide oxygen onto the electrophilic sulfur atom of p-toluenesulfonyl chloride. This step is often facilitated by pyridine, which can act as a nucleophilic catalyst.[9] Pyridine attacks p-TsCl to form a highly reactive N-tosylpyridinium salt, which is then more susceptible to attack by the formamide.[9]
-
Formation of a Vilsmeier-like Intermediate: The initial adduct rapidly rearranges to form a highly electrophilic intermediate.
-
Deprotonation and Elimination: Pyridine, acting as a base, abstracts the formyl proton.[10][11][12] This is followed by the elimination of p-toluenesulfinic acid and the formation of the isocyanate product.
The use of pyridine is twofold: it acts as a nucleophilic catalyst to activate the p-TsCl and as a base to facilitate the final elimination step, sequestering the HCl byproduct as pyridinium hydrochloride.[9][10][12]
Experimental Protocol: Synthesis of Ethyl 3-Isocyanobenzoate
This protocol outlines the step-by-step procedure for the synthesis of Ethyl 3-isocyanobenzoate from Ethyl 3-formamidobenzoate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 3-formamidobenzoate | ≥98% | Commercially Available |
| p-Toluenesulfonyl chloride (p-TsCl) | ≥98% | Commercially Available |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl ether | Anhydrous, ≥99% | Commercially Available |
| Saturated aqueous sodium bicarbonate | Reagent Grade | In-house preparation |
| Anhydrous magnesium sulfate | Reagent Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
p-TsCl is corrosive and a lachrymator. Handle with care.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel, add Ethyl 3-formamidobenzoate (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.
-
Addition of Base: Add anhydrous pyridine (2.5 eq) to the reaction mixture and stir under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of p-TsCl: Dissolve p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM and add it to the addition funnel. Add the p-TsCl solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Expected Yield: 75-85%
Data and Expected Results
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Starting Material | Ethyl 3-formamidobenzoate |
| Reagents | p-TsCl, Pyridine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 75-85% |
| Product Appearance | Colorless to pale yellow oil |
Characterization Data:
-
¹H NMR (CDCl₃): Spectra should be consistent with the structure of Ethyl 3-isocyanobenzoate.
-
¹³C NMR (CDCl₃): The characteristic isocyanate carbon should appear in the expected region.
-
FT-IR (neat): A strong, sharp absorption band around 2270-2250 cm⁻¹ is indicative of the N=C=O stretch.
Visualizing the Process
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis of Ethyl 3-isocyanobenzoate.
Diagram 2: Simplified Reaction Mechanism
Caption: The key steps in the p-TsCl mediated dehydration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Extend reaction time and continue monitoring by TLC. |
| Moisture in reagents/solvents | Ensure all glassware is oven-dried and use anhydrous reagents and solvents. | |
| Inefficient work-up | Ensure complete extraction and minimize product loss during transfers. | |
| Starting material remains | Insufficient p-TsCl or pyridine | Check the stoichiometry of reagents. |
| Low reaction temperature | Ensure the reaction is allowed to warm to room temperature. | |
| Product decomposition | Overheating during concentration | Use a water bath for the rotary evaporator and avoid excessive heat. |
| Acidic or basic contamination | Ensure the work-up procedure effectively neutralizes and removes acidic/basic residues. |
Conclusion
The utilization of p-toluenesulfonyl chloride for the dehydration of Ethyl 3-formamidobenzoate presents a robust and environmentally conscious alternative to traditional phosgene-based methods for the synthesis of Ethyl 3-isocyanobenzoate. This protocol offers high yields, operational simplicity, and enhanced safety, making it a valuable addition to the repertoire of synthetic chemists in research and drug development. By adopting such greener methodologies, the scientific community can continue to advance chemical synthesis while minimizing its environmental footprint.
References
-
Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry. [Link]
-
Zhang, P., et al. (2017). Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. Chinese Journal of Chemistry. [Link]
-
Li, Z., et al. (2023). How To Get Isocyanate? Molecules. [Link]
-
Oreate AI Blog. (2023). The Role of TsCl Pyridine in Organic Synthesis. [Link]
-
Al-Zoubi, R. M., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules. [Link]
-
Wikipedia. (n.d.). Isocyanate. [Link]
-
van Leusen, A. M., & van Leusen, D. (1990). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses. [Link]
-
Waibel, K. A., et al. (2021). One-Pot Synthesis of Thiocarbamates. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? [Link]
Sources
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04644J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The Role of TsCl Pyridine in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 11. proprep.com [proprep.com]
- 12. The Role of TSCL and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aromatic Isocyanides in Ugi Reactions
Executive Summary & Core Challenge
Aromatic isocyanides (Ar-NC) present a distinct kinetic challenge in Ugi reactions compared to their aliphatic counterparts. Due to the conjugation of the isocyano group with the aromatic ring, the terminal carbon exhibits reduced nucleophilicity . This often leads to stalled reactions, incomplete conversion, or the dominance of side pathways (e.g., Passerini reaction or hydrolysis).
This guide provides a self-validating protocol to overcome these electronic barriers, focusing on solvent activation , concentration thresholds , and sequential addition .
Critical Reaction Parameters
Before attempting the protocol, review the following parameters. These are not suggestions; they are the chemical levers required to drive the reaction forward.
A. Solvent Selection: The "TFE Effect"
While Methanol (MeOH) is the standard Ugi solvent, it often fails with electron-deficient aromatic isocyanides.
-
Recommendation: Switch to 2,2,2-Trifluoroethanol (TFE) .
-
Mechanism: TFE is a strong hydrogen-bond donor (high
value). It activates the imine intermediate via H-bonding, effectively lowering the activation energy for the attack of the sluggish aromatic isocyanide [1, 2].
| Parameter | Methanol (Standard) | TFE (High Performance) | Why switch? |
| Dielectric Constant | ~33 | ~27 | TFE stabilizes the polar transition state more effectively via H-bonding. |
| H-Bond Donor Ability | Moderate | High | Critical for activating imines for weak nucleophiles (Ar-NC). |
| Typical Yield (Ar-NC) | 30-50% | 75-95% | Overcomes the nucleophilicity barrier. |
B. Concentration
The Ugi reaction is higher-order kinetically. Dilution is the enemy.
-
Target Concentration: 1.0 M to 2.0 M (relative to the limiting reagent) [1].
-
Impact: High concentration forces the intermolecular collision between the iminium ion and the isocyanide, which is often the rate-determining step for aromatic variants [3].
Optimized Experimental Protocol
This workflow is designed to prevent common failure modes such as "imine hydrolysis" or "direct acid-isocyanide reaction."
Step 1: Pre-formation of the Imine (The "Aging" Step)
-
Reagents: Amine (1.0 equiv) + Aldehyde/Ketone (1.0 equiv).
-
Solvent: TFE (or MeOH if TFE is unavailable).
-
Action: Stir for 30–60 minutes in the presence of a drying agent (Na₂SO₄ or 3Å Molecular Sieves).
-
Validation: If possible, check by TLC or NMR to ensure imine formation before proceeding. If the imine hasn't formed, the Ugi reaction cannot occur.
Step 2: Acid Activation
-
Add: Carboxylic Acid (1.0–1.2 equiv).
-
Action: Stir for 5–10 minutes. This protonates the imine, generating the highly reactive iminium ion .
Step 3: Isocyanide Addition
-
Add: Aromatic Isocyanide (1.0–1.2 equiv).
-
Action: Add in one portion.
-
Condition: Stir at room temperature for 12–24 hours.
-
Note: If the aromatic ring contains strong Electron Withdrawing Groups (EWG) like -NO₂ or -CF₃, mild heating (40–60°C) may be required.
Step 4: Isolation
-
Workup: The product often precipitates in MeOH/TFE. Filter and wash with cold methanol. If soluble, evaporate solvent and purify via flash chromatography (silica gel).
Troubleshooting & FAQs
Q1: My reaction turns dark/black, but I isolate no product. What happened?
Diagnosis: Isocyanide polymerization or decomposition. Solution: Aromatic isocyanides are acid-sensitive. If the imine formation (Step 1) was incomplete, the carboxylic acid reacted directly with the isocyanide (polymerization) or the amine (salt formation). Fix: Ensure Step 1 (Imine Pre-formation) is complete. Add 3Å molecular sieves to drive imine formation to completion before adding the acid [4].
Q2: I am using an electron-deficient isocyanide (e.g., 4-nitrophenyl isocyanide) and yields are <20%.
Diagnosis: Low nucleophilicity of the isocyanide carbon. Solution:
-
Switch Solvent: Use TFE immediately.
-
Catalysis: Add a Lewis Acid catalyst such as ZnCl₂ (10-20 mol%) or Sc(OTf)₃ (5 mol%) . This further activates the imine, compensating for the weak nucleophile [5].
Q3: Can I use water as a solvent?
Answer: Yes, "On-Water" Ugi reactions can accelerate rates due to hydrophobic effects, forcing organic reactants together. However, aromatic isocyanides often have poor solubility in water, leading to heterogeneity issues. Recommendation: Use a Water/TFE (1:1) mixture if you want to exploit the hydrophobic effect while maintaining solubility [6].
Mechanistic Visualization
Understanding the bottleneck is crucial. The diagram below illustrates the reaction pathway and where aromatic isocyanides typically fail.
Caption: The conversion of the Iminium Ion to the Nitrilium Ion is the rate-limiting step for aromatic isocyanides. TFE accelerates this specific transition.
Troubleshooting Logic Tree
Caption: Decision matrix for optimizing reaction conditions based on specific failure modes.
References
-
Dömling, A. (2006). "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews, 106(1), 17–89. Link
-
Nenajdenko, V. G., et al. (2020). "Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications."[1] RSC Advances, 10, 42076-42118. Link
-
Ugi, I. (1962). "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8–21. Link
-
Pirrung, M. C., & Sarma, K. D. (2004). "Multicomponent Reactions with Resin-Bound Amino Acids." Journal of the American Chemical Society, 126(2), 444–445. Link
-
Xia, Q., et al. (2004).[2] "Catalysis in the Ugi Reaction of α-Amino Acids with Aromatic Aldehydes." Organic Letters, 6(19), 3281–3284. Link
-
Pirrung, M. C. (2006). "Acceleration of Organic Reactions through Aqueous Solvent Effects." Chemistry – A European Journal, 12(5), 1312–1317. Link
Sources
Preventing hydrolysis of Ethyl 3-isocyanobenzoate during storage
A Guide to Preventing Hydrolysis During Storage and Handling
Welcome to the Technical Support Center for Ethyl 3-isocyanobenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and use of this versatile reagent. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance rooted in scientific principles and practical laboratory experience to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the reactivity of my Ethyl 3-isocyanobenzoate over time. What could be the cause?
A1: A decline in the reactivity of Ethyl 3-isocyanobenzoate is most commonly due to hydrolysis. The isocyanate functional group (-N=C=O) is highly electrophilic and susceptible to reaction with nucleophiles, with water being a prevalent reactant in a typical laboratory environment. This reaction leads to the formation of an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. The resulting amine, ethyl 3-aminobenzoate, is unreactive in the desired isocyanate-mediated coupling reactions.
Q2: What are the visible signs of Ethyl 3-isocyanobenzoate degradation?
A2: While early-stage hydrolysis may not present obvious visual cues, significant degradation can manifest in several ways. You might observe the formation of a white, insoluble precipitate, which is likely a urea-based byproduct formed from the reaction of the newly generated amine with remaining isocyanate. Additionally, if the compound is stored in a sealed container, the carbon dioxide produced during hydrolysis can lead to a noticeable pressure buildup.[1] A change in the physical state from a clear liquid to a more viscous or partially solidified material can also indicate degradation.
Q3: How does atmospheric moisture affect the stability of Ethyl 3-isocyanobenzoate?
A3: Atmospheric moisture is the primary antagonist to the long-term stability of Ethyl 3-isocyanobenzoate. Isocyanates readily react with water, and even trace amounts of moisture in the air can initiate the hydrolysis cascade.[2] This is why proper storage and handling in a moisture-free environment are critical to preserving the compound's purity and reactivity. The rate of hydrolysis is dependent on the concentration of water and the ambient temperature.
Troubleshooting Guide: Proactive Prevention of Hydrolysis
This section provides actionable steps to minimize the risk of hydrolysis and ensure the long-term stability of your Ethyl 3-isocyanobenzoate.
Optimal Storage Conditions
Why is the storage condition so critical?
The fundamental principle for storing Ethyl 3-isocyanobenzoate is the rigorous exclusion of moisture. The recommended storage conditions are designed to create a microenvironment that is as dry as possible.
Recommended Storage Protocol:
-
Temperature: Store in a cool, dry place, ideally refrigerated between 2-8°C. Lower temperatures slow down the rate of chemical reactions, including hydrolysis.
-
Inert Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere, such as dry nitrogen or argon. This displaces moist air from the headspace of the container.
-
Container: Always keep the compound in its original, tightly sealed container. If you need to transfer it to a different container, ensure it is clean, dry, and can be securely sealed. Amber glass bottles are preferred to protect from light, although photostability is a lesser concern than moisture sensitivity.
-
Desiccation: Store the sealed container within a desiccator containing a suitable desiccant, such as silica gel or calcium sulfate. This provides an additional layer of protection against ambient humidity.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of hydrolysis. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Displaces moisture-containing air. |
| Container | Tightly sealed, amber glass | Prevents moisture ingress and light exposure. |
| Location | Desiccator | Provides a low-humidity external environment. |
Proper Handling Procedures
How can I prevent contamination during use?
Every time the container is opened, there is a risk of introducing atmospheric moisture. The following handling procedures are designed to mitigate this risk.
Step-by-Step Handling Protocol:
-
Equilibration: Before opening, allow the refrigerated container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the container and the compound itself.
-
Inert Gas Blanket: When dispensing the reagent, do so under a gentle stream of dry nitrogen or argon. This creates a positive pressure of inert gas, preventing moist air from entering the container.
-
Use of Dry Equipment: Ensure all syringes, needles, and spatulas used for transfer are scrupulously dried. Rinsing with a dry, inert solvent like anhydrous dichloromethane or toluene and drying in an oven is recommended.
-
Minimize Opening Time: Open the container for the shortest possible time. Have all necessary equipment ready before you begin the transfer.
-
Resealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing. Wrap the cap with paraffin film for an extra barrier against moisture.
Caption: Recommended storage and handling workflow for Ethyl 3-isocyanobenzoate.
Quality Control and Stability Assessment
Q4: How can I test the purity of my Ethyl 3-isocyanobenzoate?
A4: It is good practice to periodically assess the purity of your reagent, especially if it has been in storage for an extended period or if you suspect degradation. Several analytical techniques can be employed for this purpose.
Analytical Methods for Purity Assessment
-
Quantitative NMR (qNMR): This is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the same material.[3][4][5][6] By using a certified internal standard of known purity, the molar ratio of the analyte to the standard can be accurately determined, and thus the purity of the analyte can be calculated. This method is particularly useful for moisture-sensitive compounds as sample preparation can be performed in a controlled environment like a glove box.[3]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[7][8][9] The purity can be assessed by comparing the peak area of the main component to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another effective technique for separating and identifying volatile and semi-volatile compounds. It can be used to detect the presence of the hydrolysis product, ethyl 3-aminobenzoate.
Protocol for a Simple Stability Study
To assess the stability of your Ethyl 3-isocyanobenzoate under your specific laboratory conditions, you can perform a simple accelerated stability study.
Step-by-Step Accelerated Stability Protocol:
-
Initial Analysis: Upon receiving a new batch of Ethyl 3-isocyanobenzoate, perform an initial purity analysis using one of the methods described above to establish a baseline.
-
Sample Preparation: Aliquot small amounts of the compound into several vials. Tightly seal some vials as controls and store them under the recommended optimal conditions (refrigerated, under inert gas, in a desiccator). Expose other vials to accelerated degradation conditions, for example, a controlled humidity chamber at an elevated temperature (e.g., 40°C and 75% relative humidity).[10][11]
-
Time Points: Analyze the samples from the accelerated conditions at regular intervals (e.g., 1, 2, and 4 weeks).
-
Analysis: Use a validated analytical method to quantify the amount of remaining Ethyl 3-isocyanobenzoate and the formation of any degradation products.
-
Data Evaluation: A significant decrease in the parent compound's concentration or the appearance of degradation product peaks indicates instability under the tested conditions.
Caption: Hydrolysis pathway of Ethyl 3-isocyanobenzoate.
References
Sources
- 1. demingmachine.com [demingmachine.com]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. m.youtube.com [m.youtube.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isocyanide Odor Mitigation & Handling
Case ID: ISO-NC-001
Subject: Elimination of Foul Odors in Isocyanide (Isonitrile) Synthesis
Status: Active / High Priority
Introduction: The "Godzilla" of Smells
Welcome to the Isocyanide Handling Support Center. If you are reading this, you likely know that isocyanides (isonitriles,
This guide provides field-validated protocols to neutralize these odors chemically, rather than just masking them.
Module 1: The Core Protocol (Chemical Quenching)
The Science: Unlike their isomer counterparts (nitriles), isocyanides are metastable.[1] The carbon atom in the isocyanide group possesses carbenoid character, making it highly reactive toward electrophiles. The most effective method to destroy the odor is acid-catalyzed hydrolysis .
Mechanism: Isocyanides hydrolyze rapidly in the presence of acid and water to form a primary amine and formic acid—both of which are significantly less odorous (or have odors that are easily managed).
Standard Operating Procedure: Acidic Hydrolysis
Applicability: Reaction mixtures, waste streams, and heavily contaminated glassware.[2][3]
| Step | Action | Technical Rationale |
| 1 | Prepare Quench Solution | Create a mixture of 10% concentrated HCl in Methanol (v/v) . Note: Ethanol can be substituted, but Methanol is preferred for solubility. |
| 2 | Cool the Vessel | Place the reaction flask in an ice bath ( |
| 3 | Slow Addition | Add the HCl/MeOH solution dropwise to the isocyanide mixture. Stir vigorously. |
| 4 | Ambient Stirring | Remove ice bath and stir at room temperature for 1–2 hours. |
| 5 | Verification | Carefully waft (do not inhale directly). If the "Godzilla" smell persists, add more acid and stir longer. |
Visualizing the Mechanism
The following diagram details the transformation from the foul isocyanide to the benign amine salt.
Caption: Acid-catalyzed hydrolysis pathway converting foul isocyanides into odorless amine salts.
Module 2: Equipment Decontamination
The Problem: Isocyanides adsorb strongly to glass and polymer surfaces. Standard washing with acetone often just spreads the smell to the sink and lab drainage system.
The "Rotovap" Nightmare
Scenario: You rotary evaporated an isocyanide solution, and now the bump trap, condenser, and receiving flask reek.
Corrective Action:
-
Do NOT wash with water or acetone immediately.
-
Rinse 1: Rinse all contaminated glass with the HCl/MeOH quench solution described in Module 1. Let it sit for 5 minutes.
-
Rinse 2: Rinse with technical grade acetone into a designated waste container (not the sink).
-
Soak: Submerge stopcocks and seals in a bath of dilute HCl overnight.
Module 3: Preventive Strategies (Odorless Alternatives)
If the smell is impacting your workflow significantly, consider altering the synthetic route.
| Strategy | Description | Pros/Cons |
| In Situ Generation | Generate the isocyanide from the formamide precursor inside the reaction vessel immediately before use (e.g., using Burgess reagent or | Pros: Zero exposure to bulk isocyanide.Cons: Requires extra step; reagents like |
| Odorless Adducts | Use halogen-bonded isocyanide adducts (e.g., iodoperfluoroalkanes) which are solid and nearly odorless. | Pros: Bench-stable, no smell.Cons: Atom economy is lower; reagents are specialized. |
| High MW Reagents | Use Tosylmethyl isocyanide (TosMIC) or other high-molecular-weight variants. | Pros: Significantly lower vapor pressure reduces smell.Cons: May not suit all steric requirements of the target molecule. |
Module 4: Troubleshooting FAQs
Q: I spilled isocyanide on my lab coat. What do I do? A: Do not attempt to wash it. The smell will contaminate the washing machine and other clothes.
-
Immediate: Remove the coat and place it in a fume hood.
-
Disposal: Seal it in a Ziploc bag and dispose of it as solid chemical waste. It is rarely worth saving.
Q: The smell has escaped the hood and is in the hallway. How do I clear it? A:
-
Oxidation: Place open beakers of bleach (sodium hypochlorite) in the hood (NOT mixed with acid). Bleach can oxidize airborne isocyanides to isocyanates, which are less odorous (though still toxic).
-
Air Exchange: Maximize room ventilation.
-
Ozone (Advanced): If available, an ozone generator can destroy the odor molecules, but the lab must be unoccupied during operation due to ozone toxicity.
Q: Can I use a base (NaOH) to clean the glassware? A: No. Isocyanides are stable to base. You will simply wash the isocyanide down the drain, where it will volatilize and spread the smell through the building's plumbing traps. Always use acid.
References
-
Organic Syntheses Procedure for Glassware Cleaning
-
Title: Phase-Transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide[1]
- Source: Organic Syntheses, Coll. Vol. 6, p.232 (1988).
-
Link:
- Relevance: Establishes the HCl/Methanol rinse as the authoritative method for glassware decontamin
-
-
Odorless Isocyanide Str
-
Halogen Bonding for Odor Reduction
-
Title: The halogen bond with isocyano carbon reduces isocyanide odor[6]
- Source: Nature Communic
-
Link:
- Relevance: Provides a modern chemical suppression strategy using adduct form
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. How To [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. Odorless isocyanide chemistry: an integrated microfluidic system for a multistep reaction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Technical Support Center: Ethyl 3-isocyanobenzoate
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with Ethyl 3-isocyanobenzoate, focusing on its stability challenges in acidic media. As a bifunctional molecule containing both an isocyanate and an ester group, its behavior in acidic, aqueous environments is complex and presents common experimental hurdles. This document is structured to provide not only troubleshooting solutions but also the underlying chemical principles to empower users to proactively design more robust experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of Ethyl 3-isocyanobenzoate.
Q1: What are the primary degradation pathways for ethyl 3-isocyanobenzoate in acidic media?
Ethyl 3-isocyanobenzoate possesses two functional groups susceptible to acid-catalyzed hydrolysis: the isocyanate group and the ethyl ester group.
-
Isocyanate Hydrolysis: The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles, including water.[1] In acidic media, this reaction is the most significant and rapid degradation pathway. It proceeds through an unstable carbamic acid intermediate, which quickly decomposes to form ethyl 3-aminobenzoate and carbon dioxide gas.[1][2]
-
Ester Hydrolysis: The ethyl ester group can also undergo acid-catalyzed hydrolysis, a reversible reaction with water to yield 3-isocyanobenzoic acid and ethanol.[3] However, this process is generally much slower than the hydrolysis of the highly reactive isocyanate group under typical laboratory conditions.
Q2: What are the major degradation products I should expect to see?
Depending on the reaction conditions, you can anticipate the following species:
-
Ethyl 3-aminobenzoate: The primary product from the hydrolysis of the isocyanate group.[1]
-
Carbon Dioxide (CO₂): A gaseous by-product of isocyanate hydrolysis, which may be observed as bubbling.
-
N,N'-bis(3-(ethoxycarbonyl)phenyl)urea: A common and often significant by-product. It forms when the highly nucleophilic amine product (ethyl 3-aminobenzoate) attacks a second molecule of the parent ethyl 3-isocyanobenzoate.[2]
-
3-Isocyanobenzoic acid: The product of ester hydrolysis. Its appearance suggests more prolonged exposure to acidic aqueous conditions or elevated temperatures.
Q3: How do pH and temperature influence the stability of ethyl 3-isocyanobenzoate?
Both pH and temperature are critical factors that accelerate degradation.
-
pH: The hydrolysis of both functional groups is acid-catalyzed. A lower pH (higher proton concentration) will significantly increase the rate of degradation. Isocyanates are known to be particularly sensitive and reactive in acidic conditions.[4]
-
Temperature: Increased temperature accelerates most chemical reactions, including hydrolysis. Isocyanates are sensitive to heat, and elevated temperatures can lead to rapid degradation and polymerization.[5] For maximum stability, experiments should be conducted at the lowest feasible temperature.
Q4: Can I use protic solvents like methanol or ethanol in my acidic reaction mixture?
It is strongly discouraged. The isocyanate group is not only reactive with water but with any nucleophile containing an active hydrogen, such as alcohols.[1] In the presence of methanol or ethanol, ethyl 3-isocyanobenzoate will readily react to form the corresponding methyl or ethyl carbamate (urethane) derivatives, consuming your starting material and introducing significant impurities.
Q5: What is the practical shelf-life of ethyl 3-isocyanobenzoate once it is in an acidic solution?
There is no fixed shelf-life, as it is highly dependent on the specific conditions (acid concentration, water content, temperature). However, as a general principle, ethyl 3-isocyanobenzoate should be considered unstable in acidic protic solutions. It is recommended to never store it in such solutions. The compound should be introduced to the reaction mixture as the final step, ideally as a solution in a dry, aprotic solvent, to minimize the time it is exposed to the degradative environment.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common experimental problems.
| Problem Observed | Potential Cause | Recommended Action & Explanation |
| Low or no yield of desired product; recovery of starting material is also low. | Degradation via Hydrolysis: The most likely cause is the reaction of the isocyanate with trace or bulk water in the reaction medium, leading to the formation of the corresponding amine and urea by-products.[1][2] | 1. Rigorously Exclude Water: Use anhydrous grade solvents. Dry all glassware in an oven ( >120°C) and cool under a stream of inert gas (N₂ or Ar). Dry any solid reagents if they are not anhydrous. 2. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel. |
| Significant formation of a high molecular weight, insoluble white precipitate. | Urea By-product Formation: The amine formed from hydrolysis is a potent nucleophile that reacts with remaining isocyanate to form a symmetric urea, which is often poorly soluble.[2] | 1. Confirm Identity: Isolate the precipitate and characterize it (e.g., via LC-MS, NMR) to confirm it is the urea by-product. 2. Modify Reaction Order: Add the ethyl 3-isocyanobenzoate slowly to the reaction mixture containing the other nucleophile. This maintains a low concentration of the isocyanate, favoring the desired reaction over the formation of the urea dimer. |
| Gas evolution (bubbling) is seen immediately upon adding the reagent. | Rapid Isocyanate Hydrolysis: This is a visual confirmation of the reaction between the isocyanate group and water, which releases carbon dioxide gas. | 1. Lower the Temperature: Immediately cool the reaction vessel in an ice bath to slow the rate of hydrolysis. 2. Re-evaluate Solvent Choice: Ensure the solvent is truly anhydrous. If the reaction must be run in the presence of water, this side reaction may be unavoidable, and reaction conditions must be optimized to favor the desired pathway (e.g., through catalysis of the desired reaction). |
| Multiple unexpected peaks appear in HPLC or LC-MS analysis. | Complex Degradation Mixture: The peaks likely correspond to the primary amine (ethyl 3-aminobenzoate), the urea by-product, and potentially the carboxylic acid from ester hydrolysis. | 1. Predict Masses: Calculate the expected molecular weights of the potential degradation products (see table below) and compare them to your LC-MS data. 2. Time-Point Study: Run a small-scale stability study (see Protocol 2) to observe the order of appearance of these impurity peaks, which can confirm their origin. |
Table 1: Molecular Weights of Key Species
| Compound | Formula | Molecular Weight ( g/mol ) |
| Ethyl 3-isocyanobenzoate (Parent) | C₁₀H₉NO₃ | 191.18 |
| Ethyl 3-aminobenzoate (Amine Product) | C₉H₁₁NO₂ | 165.19 |
| N,N'-bis(3-(ethoxycarbonyl)phenyl)urea (Urea By-product) | C₁₉H₂₀N₂O₅ | 356.37 |
| 3-Isocyanobenzoic acid (Ester Hydrolysis Product) | C₈H₅NO₃ | 163.13 |
Section 3: Experimental Protocols
Adherence to strict protocols is essential when working with sensitive reagents like ethyl 3-isocyanobenzoate.
Protocol 1: General Handling and Storage
-
Expertise: Isocyanates are moisture-sensitive electrophiles. This protocol is designed to minimize inadvertent hydrolysis, preserving the integrity of the reagent.
-
Storage: Store the reagent in its original container, tightly sealed, under an inert atmosphere (argon or nitrogen is preferable), and in a desiccator away from light and moisture. For long-term storage, refrigeration is recommended.
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold reagent.
-
Always handle the compound in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
-
Use clean, oven-dried syringes and needles for transferring the liquid reagent. Never use the same syringe that has been used for aqueous or protic reagents.
-
Prepare solutions using high-quality, anhydrous aprotic solvents (e.g., Dichloromethane, Acetonitrile, THF, Toluene).
-
Once a solution is prepared, use it immediately. Do not store solutions, as degradation can occur from trace moisture in the solvent over time.
-
Protocol 2: Quantitative Monitoring of Stability in Acidic Media via HPLC
-
Trustworthiness: This protocol establishes a self-validating system to quantify the rate of degradation under your specific experimental conditions, allowing you to make data-driven decisions.
-
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of ethyl 3-isocyanobenzoate (e.g., 10 mg/mL) in anhydrous acetonitrile.
-
Acidic Medium Preparation: Prepare the acidic aqueous buffer or solution you intend to test (e.g., 0.1 M HCl, pH 4 acetate buffer).
-
Reaction Initiation (t=0): In a thermostatted vial at your desired experimental temperature (e.g., 25°C), add a precise volume of the acidic medium. To this, add a small, precise volume of the isocyanate stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Mix thoroughly.
-
Time-Point Sampling: At defined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the degradation by diluting the aliquot into a vial containing a quenching solution. A suitable quencher is a solution of a primary amine (e.g., butylamine) in acetonitrile. This rapidly converts any remaining isocyanate into a stable urea derivative, preventing further hydrolysis during analysis.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically effective.
-
Column: A C18 column is standard.
-
Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., ~254 nm).
-
-
Data Analysis: Create a calibration curve using standards of ethyl 3-isocyanobenzoate. Quantify the peak area of the parent compound at each time point to determine the percentage remaining versus time.
-
Section 4: Mechanistic Insights & Visualizations
Understanding the reaction mechanisms is key to predicting and controlling the compound's behavior.
Mechanism 1: Acid-Catalyzed Hydrolysis of the Isocyanate Group
In acidic conditions, the oxygen of the isocyanate is protonated, increasing the electrophilicity of the carbon atom. This is followed by a nucleophilic attack from a water molecule. The resulting intermediate is an unstable carbamic acid, which rapidly undergoes decarboxylation to yield the primary amine and carbon dioxide.[1][2]
Caption: Acid-catalyzed hydrolysis of the isocyanate.
Mechanism 2: Dimerization to Urea By-product
The amine product from Mechanism 1 is nucleophilic and can attack another molecule of the starting isocyanate. This reaction is often fast and leads to the formation of a stable, and often insoluble, urea dimer.[2]
Caption: Formation of the urea by-product.
Workflow for Stability Assessment
The following diagram outlines the logical flow of the experimental protocol for quantitatively assessing stability.
Caption: Experimental workflow for stability testing.
References
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.[Link]
-
Toppr. (n.d.). Ethyl isocyanide on hydrolysis in acidic medium generates.[Link]
-
Wikipedia. (2024). Isocyanate.[Link]
-
Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates.[Link]
-
ResearchGate. (2019). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea.[Link]
- Google Patents. (1987).
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ethyl isocyanide on hydrolysis in acidic medium generates class 12 chemistry CBSE [vedantu.com]
- 5. US4661627A - Method for scavenging acidic impurities from polymeric isocyanates - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with Sterically Hindered Aromatic Isocyanides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for optimizing reaction times and overall success when working with sterically demanding aromatic isocyanides. Bulky aromatic isocyanides are powerful synthons, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, but their steric hindrance presents unique challenges. This document provides troubleshooting strategies and detailed protocols to overcome these kinetic barriers.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with sterically hindered isocyanides so slow?
Steric hindrance is the primary cause.[1][2][3] The bulky groups on the aromatic ring physically obstruct the approach of other reactants to the isocyanide carbon atom. This increases the activation energy of the reaction, leading to significantly slower rates compared to less hindered isocyanides. The three-dimensional shape of the molecule makes it more difficult for nucleophiles or electrophiles to attack the reactive center.[2][3]
Q2: Can I simply increase the temperature to speed up the reaction?
While increasing temperature does increase reaction rates, it's not always the best solution. For many isocyanide-based reactions, elevated temperatures can lead to the degradation of reactants or products, or the formation of unwanted side products, which can depress the overall yield.[4] A careful optimization study is recommended to find the optimal temperature that balances reaction rate and product stability.
Q3: Are there specific solvents that work best for these types of reactions?
Solvent choice is critical. Polar aprotic solvents like DMSO, DMF, and NMP are often effective as they can help stabilize charged intermediates that may form during the reaction, without interfering with the reactants themselves.[4][5] However, the optimal solvent is highly dependent on the specific reaction. For Passerini reactions, for instance, aprotic solvents are generally preferred, and high concentrations of reactants can be beneficial.[6][7] In some Ugi-type reactions, highly polar alcohols like trifluoroethanol can be used to suppress side reactions.[8]
Q4: My isocyanide seems to be degrading during the reaction. What can I do?
Isocyanides can be sensitive to acidic conditions, which can cause them to hydrolyze or polymerize.[9] It is essential to ensure that the reaction is run under neutral or basic conditions if possible.[9] If an acidic component is required, such as in the Passerini or Ugi reactions, it should be of high purity and used in the correct stoichiometric amount. Additionally, ensure all solvents and reagents are dry, as water can react with isocyanides.[10]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Slow or Stalled Reaction
-
Potential Cause A: Insufficient Catalyst Activity or Inappropriate Catalyst
-
Explanation: Many isocyanide reactions, particularly multicomponent reactions, can be accelerated by catalysts. Lewis acids, for example, can activate aldehyde or ketone components, making them more susceptible to nucleophilic attack.[11] If the catalyst is not effective enough or is poisoned by impurities, the reaction will be slow.
-
Solution:
-
Screen Lewis Acids: Test a variety of Lewis acids (e.g., TiCl₄, Sc(OTf)₃, Yb(OTf)₃) at catalytic loadings (1-10 mol%). These can help activate carbonyl groups for reactions like the Ugi and Passerini.[11]
-
Consider Brønsted Acids: In some cases, a mild Brønsted acid can facilitate the reaction. However, care must be taken to avoid isocyanide degradation.[12]
-
Check for Catalyst Poisons: Ensure all reagents and solvents are free from impurities that could deactivate the catalyst, such as water or coordinating anions.
-
-
-
Potential Cause B: Poor Solubility of Reactants
-
Explanation: If one or more of the reactants are not fully dissolved in the solvent, the reaction will be limited by the rate of dissolution, appearing very slow or stalled. This is particularly relevant for complex, multi-component reactions.
-
Solution:
-
Solvent Screening: Conduct small-scale test reactions in a variety of solvents to find one that dissolves all starting materials. A table of common solvents and their properties is provided below.
-
Use a Co-solvent: Sometimes a mixture of solvents can provide the desired solubility. For solid-phase synthesis, solvent mixtures like MeOH/THF or MeOH/DCM are often used to ensure proper resin swelling and reactant solubility.[13]
-
-
-
Potential Cause C: Severe Steric Hindrance
-
Explanation: The fundamental issue with these substrates is their bulkiness.[1][14] The steric shield around the isocyanide carbon prevents other molecules from getting close enough to react at a reasonable rate.
-
Solution:
-
Increase Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions, which may improve the reaction rate. This is particularly effective for Passerini reactions.[6][7]
-
Optimize Temperature: Systematically and carefully increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction closely by TLC or UPLC to check for product formation versus decomposition.
-
Microwave Irradiation: Microwave synthesis can significantly shorten reaction times by efficiently heating the reaction mixture.[13] This can often overcome high activation barriers without causing significant thermal degradation.
-
-
Problem 2: Low Product Yield
-
Potential Cause A: Competing Side Reactions
-
Explanation: Steric hindrance can not only slow down the desired reaction but also allow slower, competing side reactions to become significant. For example, instead of participating in a multicomponent reaction, the isocyanide might polymerize or react with other components in an undesired fashion.
-
Solution:
-
Modify Order of Addition: In multicomponent reactions, the order in which you add the reagents can matter. For an Ugi reaction, pre-forming the imine by mixing the aldehyde and amine before adding the isocyanide and carboxylic acid can sometimes improve yields.
-
Lower Temperature: While this may slow the reaction, it can also suppress side reactions that have a higher activation energy than the desired pathway.
-
Use a Convertible Isocyanide: If the steric bulk is part of a protecting group, consider using a "convertible" isocyanide that is less hindered, allowing the reaction to proceed, and then modifying the group post-reaction.[13]
-
-
-
Potential Cause B: Product Degradation
-
Explanation: The product itself may be unstable under the reaction conditions, especially if elevated temperatures or prolonged reaction times are used.[4]
-
Solution:
-
Monitor Reaction Progress: Take aliquots from the reaction mixture at regular intervals and analyze them to determine the point of maximum product concentration. Quench the reaction at this point to avoid degradation.
-
In Situ Product Protection/Trapping: If the product has a reactive functional group, it may be possible to add a reagent that protects or "traps" it as it is formed, preventing further reaction.
-
-
Data Presentation: Solvent Selection Guide
The choice of solvent can dramatically impact reaction rates by influencing reactant solubility and stabilizing transition states.[15] The following table provides a starting point for solvent screening.
| Solvent | Polarity (Dielectric Constant) | Type | Common Applications & Rationale |
| Methanol (MeOH) | 32.7 | Protic | Often used in Ugi reactions, but can be a poor choice for sterically hindered substrates due to potential side reactions.[13] |
| Trifluoroethanol (TFE) | 27.0 | Protic | A highly polar alcohol that can suppress the Passerini side reaction in Ugi syntheses.[8] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Aprotic | Excellent solvating power for a wide range of compounds; can accelerate reactions by stabilizing charged intermediates.[4] |
| Dichloromethane (DCM) | 9.1 | Aprotic | A good general-purpose solvent for many organic reactions; often used in aprotic conditions for Passerini reactions.[7] |
| Tetrahydrofuran (THF) | 7.6 | Aprotic | Another common aprotic solvent, often used in combination with other solvents to improve solubility.[13] |
| Toluene | 2.4 | Non-polar | Can be effective in reactions where non-polar conditions are favored, sometimes used with catalysts.[6] |
Experimental Protocols
Protocol 1: General Workflow for Reaction Optimization
This protocol provides a systematic approach to optimizing a slow reaction involving a sterically hindered aromatic isocyanide.
-
Establish a Baseline: Run the reaction using your initial, unoptimized conditions. Use a standard concentration (e.g., 0.1 M) and room temperature.
-
Analyze the Baseline: After a set time (e.g., 24 hours), take a sample and analyze it by UPLC, LC-MS, or ¹H NMR to determine the conversion to product. This is your benchmark.
-
Solvent Screen: Set up several small-scale reactions in parallel, each in a different solvent from the table above. Monitor each reaction at regular intervals.
-
Concentration Screen: Using the best solvent identified in the previous step, run the reaction at several different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).
-
Temperature Screen: Using the best solvent and concentration, run the reaction at different temperatures (e.g., RT, 40 °C, 60 °C, 80 °C). Monitor for both product formation and the appearance of degradation products.
-
Catalyst Screen (if applicable): If the reaction is known to be catalyzed, screen a small panel of relevant catalysts (e.g., Lewis acids for MCRs) at a standard loading (e.g., 5 mol%).
Caption: A systematic workflow for optimizing reaction conditions.
Diagram: The Challenge of Steric Hindrance
The diagram below illustrates how bulky substituents (R) on an aromatic isocyanide can block the trajectory of an incoming nucleophile (Nu⁻), thus slowing down the reaction.
Caption: Steric bulk impeding nucleophilic attack on the isocyanide.
References
-
Optimization of reaction conditions for REM resin-bound quaternization reactions. PubMed. Available at: [Link]
-
Isocyanide 2.0. Green Chemistry (RSC Publishing). DOI:10.1039/D0GC02722G. Available at: [Link]
-
Optimization of reaction conditions Selected entries for reaction... ResearchGate. Available at: [Link]
-
Steric hindrance – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Steric hindrance. YouTube (Khan Academy). Available at: [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Available at: [Link]
-
Catalytic Enantioselective Isocyanide‐Based Reactions: Beyond Passerini and Ugi Multicomponent Reactions. ResearchGate. Available at: [Link]
-
A) Isocyanide‐based multicomponent reactions: Passerini and Ugi... ResearchGate. Available at: [Link]
-
Optimization of reaction conditions a. ResearchGate. Available at: [Link]
-
Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. ACS Publications. Available at: [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. Available at: [Link]
-
Effect of solvent properties on reaction of isocyanates with mercaptans. ResearchGate. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
Passerini Reaction. Organic Chemistry Portal. Available at: [Link]
-
Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]
-
Isocyanate-based multicomponent reactions. PMC - NIH. Available at: [Link]
-
The 100 facets of the Passerini reaction. Chemical Science (RSC Publishing). DOI:10.1039/D1SC03810A. Available at: [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. Available at: [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. PMC - PubMed Central. Available at: [Link]
-
Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. Available at: [Link]
-
Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
-
Isocyanate. Wikipedia. Available at: [Link]
-
Synthesis Pros, what are your best tips for handling certain functional groups or reactions? Reddit. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Optimization of reaction conditions for REM resin-bound quaternization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 9. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 10. Isocyanate - Wikipedia [en.wikipedia.org]
- 11. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
Technical Support Center: Purification of Ethyl 3-isocyanobenzoate
The following guide is structured as a specialized Technical Support Center for researchers working with Ethyl 3-isocyanobenzoate . It prioritizes experimental reproducibility, compound stability, and safety.
Case ID: ISO-BENZ-PUR-001 Topic: Silica Gel Chromatography of Acid-Sensitive Isonitriles Status: Operational Support Tier: Senior Application Scientist
Executive Summary & Compound Profile
Ethyl 3-isocyanobenzoate is a bifunctional building block containing an ester and an isonitrile (isocyanide) group. While aromatic isonitriles are generally more stable than their aliphatic counterparts, they possess a unique sensitivity to acidic media.
The Critical Failure Point: Silica gel is naturally acidic (pH ~4.0–5.0). Prolonged exposure during chromatography can catalyze the hydrolysis of the isonitrile group back to the formamide (Ethyl 3-formamidobenzoate), resulting in yield loss and contamination.
Compound Data Sheet
| Property | Specification | Notes |
| Structure | meta-substituted aromatic ring.[1] | |
| Stability | Acid-Sensitive | Hydrolyzes to formamide in acidic moisture. |
| Odor | EXTREME | Characteristic foul isonitrile smell. |
| Polarity | Moderate | Less polar than the amine or formamide precursor. |
| TLC Visualization | UV Active (254 nm) | Strong absorption due to benzoate conjugation. |
Troubleshooting Guide (Q&A)
This section addresses the most frequent tickets submitted by researchers regarding this compound.
Q1: My product decomposes on the column. The NMR shows a formamide peak (~8.3 ppm). What happened?
Diagnosis: Acid-catalyzed hydrolysis. Root Cause: Standard silica gel has surface silanol groups (Si-OH) that act as weak acids. If the elution is slow or the column is not neutralized, the isonitrile hydrates. Solution: You must buffer the stationary phase.
-
Protocol: Pre-treat the silica gel with 1–2% Triethylamine (Et3N) in hexanes before loading the sample. Alternatively, maintain 0.5% Et3N in your eluent system throughout the run. This neutralizes acidic sites.
Q2: The bands are streaking/tailing significantly.
Diagnosis: Interaction with silanols or column overloading. Root Cause: The ester group and the isonitrile carbon (which has carbenoid character) can interact with active sites on the silica. Solution:
-
Increase Eluent Polarity: Ensure your gradient moves the compound fast enough (target Rf ~0.3–0.4).
-
Solvent Choice: Use a Hexane/Ethyl Acetate gradient.[2] Avoid Methanol/DCM for this specific purification if possible, as Methanol can sometimes promote nucleophilic attack on the isonitrile under catalyzed conditions.
Q3: The odor is unbearable and sticking to my glassware. How do I neutralize it?
Diagnosis: Isonitrile volatility and persistence. Root Cause: Isonitriles have a low olfactory threshold. Solution:
-
Chemical Quench: Wash all glassware with a dilute acidic solution (e.g., 1M HCl) in the fume hood to hydrolyze residual isonitrile to the odorless (or less offensive) formamide/amine, followed by a bleach wash.
-
Rotovap Exhaust: Ensure your vacuum pump exhausts into a fume hood.
Validated Purification Protocol
This workflow is designed to minimize "on-column" time and prevent degradation.
Phase A: TLC Method Development
Before running the column, establish the separation window.
-
Standard: Hexane:EtOAc (8:2).
-
Target Rf: Adjust solvent ratio until Ethyl 3-isocyanobenzoate has an Rf of 0.35 – 0.45 .
-
Visualization: Use UV (254 nm). Note: Isonitriles do not stain well with Ninhydrin but may brown with KMnO4.
Phase B: Column Preparation (The "Buffered" Method)
Failure to follow this step is the primary cause of yield loss.
-
Slurry Preparation: Mix Silica Gel 60 (230–400 mesh) with Hexanes containing 1% Triethylamine (Et3N) .
-
Packing: Pour the slurry and flush with 2 column volumes of the buffered solvent.
-
Equilibration: Switch to your starting eluent (e.g., 95:5 Hexane:EtOAc + 0.5% Et3N).
Phase C: Elution Gradient
| Step | Solvent System (v/v) | Additive | Goal |
| 1 | 100% Hexanes | 0.5% Et3N | Flush non-polar impurities. |
| 2 | 95:5 Hexane:EtOAc | 0.5% Et3N | Elute minor non-polar byproducts. |
| 3 | 85:15 Hexane:EtOAc | 0.5% Et3N | Elute Ethyl 3-isocyanobenzoate . |
| 4 | 70:30 Hexane:EtOAc | 0.5% Et3N | Flush unreacted formamide/amine. |
Note: Monitor fractions by TLC immediately. Pool pure fractions and concentrate at <40°C to prevent thermal degradation.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision pathways for purifying acid-sensitive isonitriles.
Caption: Workflow emphasizing the critical buffering step to prevent acid-catalyzed hydrolysis of the isonitrile.
References & Authority
-
Isonitrile Stability & Bioorthogonality:
-
General Purification Protocols (Silica/Et3N):
-
Precursor Synthesis (Ethyl 3-aminobenzoate):
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Isonitriles: Versatile Handles for the Bioorthogonal Functionalization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 8. reddit.com [reddit.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
1H NMR Characteristic Peaks of Ethyl 3-isocyanobenzoate: A Comparative Validation Guide
The following guide provides an in-depth technical analysis of the 1H NMR characteristics of Ethyl 3-isocyanobenzoate , a critical intermediate in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses.
This guide is structured to assist researchers in validating synthesis , monitoring reaction progress , and differentiating the target product from its precursors and common by-products.
Executive Summary & Application Context
Ethyl 3-isocyanobenzoate (CAS: 730971-36-5) is a bifunctional building block containing an ester group and an isocyanide (isonitrile) functionality.[1] Its primary utility lies in drug discovery, specifically in the synthesis of peptidomimetics and heterocyclic scaffolds via isocyanide-based multicomponent reactions (IMCRs).
For the synthetic chemist, the critical challenge is not just identifying the product, but confirming the complete conversion of the amine precursor (Ethyl 3-aminobenzoate) through the formamide intermediate (Ethyl 3-formamidobenzoate) to the final isocyanide . This guide focuses on the spectral distinctions between these three stages.
Structural Analysis & Theoretical Shift Prediction
The 1H NMR spectrum of Ethyl 3-isocyanobenzoate is defined by two distinct regions: the aliphatic ethyl ester signals and the aromatic region affected by the meta-substitution pattern.
The Isocyanide Effect (-NC)
Unlike the amine (-NH₂) precursor which is strongly electron-donating (shielding), the isocyanide group (-NC) is electron-withdrawing.
-
Consequence: Aromatic protons in the product will shift downfield (higher ppm) compared to the amine precursor.
-
Diagnostic Feature: The absence of exchangeable protons (NH/NH₂) and the absence of the formyl proton (-CHO) are the primary indicators of a clean product.
Predicted Shift Logic (Substituent Effects)
-
Ethyl Group: Characteristic quartet (~4.4 ppm) and triplet (~1.4 ppm).
-
Aromatic Ring (1,3-substituted):
-
H-2: Singlet-like, most deshielded due to flanking electron-withdrawing groups (Ester + Isocyanide).
-
H-4 & H-6: Doublets/Multiplets, deshielded by ortho-substituents.
-
H-5: Triplet-like, typically the most shielded aromatic proton in this system.
-
Comparative Spectral Analysis (Precursor vs. Intermediate vs. Product)
The following table synthesizes experimental data and theoretical shift calculations to provide a robust comparison for reaction monitoring.
Table 1: Diagnostic 1H NMR Shifts (CDCl₃, 400 MHz)
| Proton Assignment | Precursor (Ethyl 3-aminobenzoate) | Intermediate (Ethyl 3-formamidobenzoate) | Target Product (Ethyl 3-isocyanobenzoate) | Spectral Change Note |
| Ethyl -CH₂- (q) | 4.33 ppm | ~4.38 ppm | 4.41 ppm | Slight downfield shift due to EWG nature of -NC. |
| Ethyl -CH₃ (t) | 1.35 ppm | ~1.40 ppm | 1.42 ppm | Minimal change; used for integration reference.[2] |
| Aromatic H-2 | ~7.41 ppm | ~8.0 - 8.2 ppm | ~8.15 ppm | Significant downfield shift from Amine -> Isocyanide. |
| Aromatic H-4/6 | 7.35 / 7.17 ppm | 7.8 - 7.9 ppm | 7.60 - 7.70 ppm | Deshielding effect of -NC vs shielding effect of -NH₂. |
| Aromatic H-5 | 6.82 ppm (Shielded) | ~7.45 ppm | ~7.50 ppm | Loss of resonance donation from -NH₂ causes downfield shift. |
| -NH₂ (Broad) | 3.79 ppm | — | — | Disappearance confirms consumption of starting material. |
| -NH-CHO (Amide) | — | ~8.5 - 9.5 ppm (Broad) | — | Disappearance confirms successful dehydration. |
| -CHO (Formyl) | — | 8.4 - 8.8 ppm (s/d) | — | Disappearance is the key check for purity. |
Note on Rotamers: The formamide intermediate often exhibits rotameric splitting (cis/trans isomers), causing the -CHO and aromatic peaks to appear as double sets. The final isocyanide spectrum should be sharp and singular, indicating the collapse of rotamers upon dehydration.
Experimental Protocol: Synthesis & NMR Verification
Synthesis Workflow (Formylation-Dehydration Route)
This protocol describes the standard pathway to generate the sample for NMR verification.
-
Formylation: Reflux Ethyl 3-aminobenzoate in Ethyl Formate or react with Formic Acid/Acetic Anhydride.
-
Dehydration: Treat the crude formamide with POCl₃/Triethylamine or Triphosgene/NMM in DCM at -78°C to 0°C.
-
Quench: Basic workup (Na₂CO₃) is essential to preserve the acid-sensitive isocyanide.
NMR Sample Preparation
-
Solvent: CDCl₃ (Chloroform-d) is the standard solvent.
-
Concentration: ~10 mg in 0.6 mL.
-
Handling: Isocyanides are stable but can hydrolyze in acidic CDCl₃ over time. Use fresh solvent or filter through basic alumina if the solvent is old/acidic.
Visualization of Analytical Logic
The following diagram illustrates the decision tree for interpreting the NMR spectrum during synthesis.
Figure 1: NMR Decision Tree for validating the synthesis of Ethyl 3-isocyanobenzoate.
Troubleshooting & Impurities
When analyzing the spectrum, watch for these common specific impurities:
-
Residual Triethylamine: Look for a quartet at ~2.5 ppm and triplet at ~1.0 ppm. This is a common contaminant from the dehydration step.
-
Hydrolysis Product (Formamide Reversion): If the sample is stored in wet/acidic CDCl₃, the isocyanide peak will diminish, and the formyl proton (~8.5 ppm) will reappear.
-
Ethyl Formate: If used in excess, look for a sharp singlet at 8.03 ppm (CHO) and ethyl peaks distinct from the benzoate.
References
-
National Institutes of Health (NIH). (2025). Ethyl 3-isocyanatobenzoate PubChem Entry (CID 589806). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts - Substituent Effects. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting Information: Synthesis of Aryl esters and amides. Retrieved from [Link]
-
MolAid. (n.d.). Ethyl 3-isocyanobenzoate (CAS 730971-36-5).[1] Retrieved from [Link]
Sources
Technical Deep Dive: FT-IR Spectrum Analysis of Isocyanide (~2130 cm⁻¹)
Executive Summary: The "Silent Region" Sentinel[1]
In the crowded landscape of organic spectroscopy, the Isocyanide (Isonitrile, -N≡C) functional group stands as a unique sentinel. Residing in the "silent region" of the infrared spectrum (1800–2800 cm⁻¹), its absorption band centered at ~2130 cm⁻¹ offers a window into molecular architecture that is free from the interference of common biological and organic scaffold vibrations (C-H, N-H, C=O).
While often compared to Nitriles and Azides, Isocyanides possess distinct solvatochromic properties and metal-coordination sensitivities that make them superior probes for specific microenvironments. This guide dissects the spectral behavior of the isocyanide group, objectively comparing it with its bioorthogonal peers and outlining a self-validating protocol for its detection.
Comparative Analysis: Isocyanide vs. The Alternatives
The primary challenge in "silent region" analysis is distinguishing between the "Big Three": Isocyanides, Azides, and Nitriles. While all absorb in the 2000–2300 cm⁻¹ range, their extinction coefficients (sensitivity) and environmental responses differ significantly.
Table 1: Spectral Characteristics of Silent Region Reporters
| Feature | Isocyanide (-N≡C) | Azide (-N=N=N) | Nitrile (-C≡N) | Alkyne (-C≡C-) |
| Peak Position (ν) | 2110 – 2165 cm⁻¹ | 2080 – 2120 cm⁻¹ | 2200 – 2260 cm⁻¹ | 2100 – 2260 cm⁻¹ |
| Intensity (ε) | Strong / Intense | Very Strong (ε ≈ 2-4x Nitrile) | Medium / Weak | Weak (unless polarized) |
| Peak Width (FWHM) | Narrow (< 15 cm⁻¹) | Medium (~25-30 cm⁻¹) | Narrow (< 10 cm⁻¹) | Narrow |
| Fermi Resonance | Occasional | Frequent (can split peak) | Rare (clean profile) | Rare |
| Metal Sensitivity | High (Large shifts ±50-100 cm⁻¹) | Moderate | Low | Low |
| Primary Interference | Azides (partial overlap) | Isocyanides | CO₂ (2350 cm⁻¹) | Nitriles |
Critical Insight: While Azides generally boast the highest extinction coefficient, Isocyanides offer a critical advantage in metal coordination chemistry . Upon binding to a metal center, the ν(NC) band shifts dramatically (often to < 2100 cm⁻¹ or > 2150 cm⁻¹), acting as a direct reporter of the metal's oxidation state and electronic environment—a feat Nitriles cannot replicate with such sensitivity.
Visualizing the Spectral Landscape
To accurately interpret data, one must visualize where these signals reside relative to atmospheric interferences (CO₂) and each other.
Figure 1: Spectral map of the "Silent Region." Note the critical overlap risk between Azides and Isocyanides, requiring careful baseline subtraction or secondary verification.
Experimental Protocol: The "Shift Test" Validation
A common error in isocyanide analysis is misidentifying a weak nitrile or azide peak as an isocyanide. To guarantee Trustworthiness in your data, use this self-validating "Shift Test" protocol. This method exploits the isocyanide's unique reactivity with transition metals or acid to confirm its identity.
Methodology: Transmission vs. ATR
-
Transmission (Liquid Cell/KBr): Recommended. Provides the highest sensitivity and spectral resolution. Essential for quantitative extinction coefficient determination.
-
ATR (Attenuated Total Reflectance): Acceptable for screening. Convenient, but the effective path length is short, which may obscure weak isocyanide signals in dilute biological samples.
Step-by-Step Validation Workflow
Objective: Confirm the presence of a terminal Isocyanide group in a synthesized ligand.
-
Baseline Acquisition:
-
Collect a background spectrum (air or pure solvent). Ensure the region 2000–2400 cm⁻¹ is free of water vapor noise (purge with N₂ if necessary).
-
-
Sample Spectrum (State A):
-
The "Shift Test" (State B - Validation):
-
Option A (Metal Coordination): Add a stoichiometric amount of CuI or AgOTf to the cuvette.
-
Result: The peak at 2130 cm⁻¹ should diminish and a new peak should appear (shifted to ~2150–2200 cm⁻¹ due to σ-donation increasing the C≡N bond order).
-
-
Option B (Acid Hydrolysis - Destructive): Add a drop of dilute HCl.
-
Result: The isocyanide hydrolyzes to a formamide. The 2130 cm⁻¹ peak must disappear completely, replaced by Amide I/II bands (~1650 cm⁻¹).
-
-
-
Data Processing:
-
Subtract the solvent spectrum.[3]
-
Apply a baseline correction specifically between 1900 and 2500 cm⁻¹.
-
Diagnostic Decision Tree
Use this logic flow to identify unknown peaks in the 2100–2200 cm⁻¹ range.
Figure 2: Logical workflow for distinguishing Isocyanides from interfering functional groups.
References
-
Gai, X. S., et al. (2011).[2] "A direct comparison of azide and nitrile vibrational probes." Physical Chemistry Chemical Physics, 13, 5926-5930.[2] Link
-
Smidt, S. P., et al. (2021). "Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules." Frontiers in Chemistry. Link
-
NASA Goddard Space Flight Center. "Infrared spectrum of solid isocyanic acid (HNCO)." Spectrochimica Acta Part A. Link
-
Specac Application Notes. "Interpreting Infrared Spectra: Functional Group Analysis." Link
-
Wikipedia Contributors. "Transition metal isocyanide complexes." Wikipedia, The Free Encyclopedia. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A direct comparison of azide and nitrile vibrational probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciences and Exploration Directorate | Science @ GSFC [science.gsfc.nasa.gov]
- 5. Isocyanide - Wikipedia [en.wikipedia.org]
- 6. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iris.cnr.it [iris.cnr.it]
- 9. Metal atom chemistry as a direct pathway to access homoleptic mono- and dinuclear isonitrile compounds of the iron triad Fe, Co, and Ni - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Mass Spectrometry Fragmentation Pattern of Ethyl Isocyanobenzoates
The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of Ethyl Isocyanobenzoates (specifically the ortho- and para- isomers) versus their nitrile isomers, Ethyl Cyanobenzoates .
A Comparative Technical Guide for Structural Elucidation
Executive Summary & Mechanistic Distinction
Ethyl Isocyanobenzoates (
While both isomers share the same molecular weight and primary ester-based fragmentation, they are distinguishable by the unique lability of the isocyano group (
Key Differentiators at a Glance
| Feature | Ethyl Isocyanobenzoate ( | Ethyl Cyanobenzoate ( |
| Stability | Metastable; prone to | High thermal and fragmentation stability. |
| Diagnostic Loss | Strong | Negligible |
| Base Peak | Often | Typically |
| Ortho-Effect | Ortho-isomer (2-position) may show enhanced cyclization-driven losses compared to para. | Minimal ortho-effect in fragmentation. |
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of ethyl isocyanobenzoates is driven by two competing functional groups: the ethyl ester and the isocyanide .
A. Ester-Driven Fragmentation (Common to Isomers)
The most abundant ions often arise from the ester group, which directs fragmentation via
-
Formation of Acylium Ion (
130): The molecular ion ( , m/z 175) undergoes -cleavage, losing the ethoxy radical ( , 45 Da). -
McLafferty-like Rearrangement (
147): Transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by elimination of ethylene ( , 28 Da), yielding the carboxylic acid radical cation.
B. Isocyanide-Specific Fragmentation (The Differentiator)
The isocyano group (
-
Loss of Hydrogen Cyanide (
148): The molecular ion eliminates neutral (27 Da), generating a radical cation. This is the primary marker for isocyanides. -
Sequential Fragmentation (
103): The acylium ion ( 130) can further lose the isocyano group (as or ), leading to the phenyl cation ( 77) or phenylene cation ( 76). However, a distinct peak at 103 ( or ) is often observed in these derivatives.
C. Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways between the isocyanide and nitrile isomers.
Figure 1: Divergent fragmentation pathways. The green path (loss of HCN) is specific to the isocyanide isomer.
Comparative Analysis: Isocyanobenzoate vs. Cyanobenzoate[1][2]
This table summarizes the expected relative abundances (RA) based on EI-MS (70 eV) principles.
| m/z | Ion Identity | Ethyl 4-Isocyano benzoate | Ethyl 4-Cyano benzoate | Interpretation |
| 175 | High (40-60%) | High (50-70%) | Molecular ion is stable for both aromatics. | |
| 148 | Medium (10-30%) | Trace (<2%) | CRITICAL MARKER. Nitriles rarely lose HCN directly. | |
| 147 | Medium | Medium | McLafferty-like rearrangement of the ethyl ester. | |
| 130 | Base Peak (100%) | Base Peak (100%) | Formation of stable acylium ion dominates both spectra. | |
| 103 | Medium | High | Fragmentation of the acylium ion. | |
| 76 | High | Low | Benzyne-like fragment; more common in unstable isocyanides. |
The Ortho-Effect (Ethyl 2-isocyanobenzoate)
In the ortho isomer, the proximity of the isocyano group to the carbonyl oxygen facilitates unique interactions.
-
Mass Spectral Feature: You may observe a reduced intensity of the
130 peak and an increased intensity of 129 or 102 due to cyclization-elimination reactions (e.g., loss of ethanol to form a pseudo-heterocycle structure in the source). -
Differentiation: The para isomer behaves like a standard substituted benzoate. The ortho isomer shows "messier" fragmentation due to steric and electronic proximity effects.
Experimental Protocol: Self-Validating Identification
To ensure high-confidence identification, follow this protocol. It incorporates a "marker check" to validate the isocyanide functionality.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid alcohols if transesterification is a risk (though rare without catalyst).
-
Concentration: Dilute to ~10 ppm for GC-MS injection.
Step 2: GC-MS Acquisition Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms), 30m x 0.25mm.
-
Inlet Temp: 200°C (Keep lower than standard 250°C).
-
Reasoning: Isocyanides are thermally labile. High inlet temps can cause thermal isomerization to the nitrile before ionization.
-
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Scan Range: m/z 40–300.
Step 3: Data Validation (The Logic Check)
Use the following logic gate to confirm the identity:
-
Check m/z 175: Is the molecular ion present?
-
No
Check concentration or synthesis failure. -
Yes
Proceed.
-
-
Check m/z 130: Is this the base peak (or very major)?
-
Yes
Confirms Ethyl Benzoate scaffold.
-
-
The "Isocyanide Test" (m/z 148):
-
Calculate Ratio:
. -
If
(10%) Likely Isocyanide . -
If
(2%) Likely Nitrile (Cyanobenzoate).
-
Workflow Diagram
Figure 2: Analytical workflow for differentiating isocyanobenzoates from cyanobenzoates.
References
-
NIST Mass Spectrometry Data Center. Ethyl 4-cyanobenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Zhu, X., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7378–7385. (Context for Ethyl 2-isocyanobenzoate synthesis and characterization). Available at: [Link][2]
- Ramana, D. V., & Kantharaj, E. (1995). Ortho effects in the mass spectra of some substituted ethyl benzoates. Journal of Mass Spectrometry.
Sources
A Senior Application Scientist’s Guide to Validating Isocyanide Purity: A Comparative Analysis Focused on Gas Chromatography
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, isocyanides (also known as isonitriles) are indispensable building blocks. Their unique electronic structure, characterized by the –N⁺≡C⁻ functional group, makes them exceptionally versatile reactants in multicomponent reactions like the Ugi and Passerini reactions.[1] However, this same reactivity contributes to their inherent instability and the potential for significant impurities, which can compromise reaction yields, introduce downstream purification challenges, and impact the biological activity or material properties of the final product.
Ensuring the purity of an isocyanide starting material is not merely a procedural formality; it is a critical control point that dictates the success and reproducibility of a synthetic campaign. This guide provides an in-depth comparison of analytical techniques for validating isocyanide purity, with a primary focus on the robust and highly separative method of Gas Chromatography (GC). We will explore the causality behind experimental choices in GC method development and objectively compare its performance against orthogonal techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and traditional titration methods.
The Gold Standard: Purity Profiling by Gas Chromatography (GC)
Gas chromatography is arguably the most powerful technique for routine purity assessment of volatile and thermally stable isocyanides. Its strength lies in its ability to physically separate the target isocyanide from volatile impurities, providing a detailed "fingerprint" of the sample's composition.
The Principle: Why GC Excels
GC operates on the principle of partitioning a sample's components between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert carrier gas). Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in separation. The time it takes for a compound to travel through the column is its retention time, a characteristic identifier under a specific set of conditions. A Flame Ionization Detector (FID) is typically employed, which combusts the eluting organic compounds and measures the resulting ions, generating a signal proportional to the mass of carbon present.[2] This process generates a chromatogram, where each peak represents a different compound, and the area under the peak corresponds to its relative concentration.[3]
Causality in Method Design: A Self-Validating System
A robust GC method is a self-validating system. The choices made during method development are designed to ensure separation, sensitivity, and reproducibility.
-
Injector Temperature and Mode: Isocyanides can be thermally labile.[4] The injector temperature must be high enough to ensure rapid and complete vaporization of the sample but low enough to prevent on-column degradation. A typical starting point is 20-30°C above the boiling point of the solvent. Using a split injection mode is common for purity analysis to avoid overloading the column and ensure sharp peaks.
-
Column Selection: The choice of stationary phase is critical for separation. For general-purpose analysis of many organic compounds, including isocyanides, a non-polar column like one with a 100% dimethylpolysiloxane or a 5% diphenyl/95% dimethylpolysiloxane stationary phase is effective.[5] These phases separate compounds primarily based on boiling point differences. For example, a method for tert-butyl isocyanide has been reported using a 10% SE-30 packed column, a classic non-polar phase.[4]
-
Oven Temperature Program: A temperature program, where the column temperature is increased over time, is essential. This allows for the elution of low-boiling impurities (like residual solvents such as dichloromethane) early in the run, while providing sufficient thermal energy to elute the higher-boiling isocyanide and other synthetic byproducts with good peak shape in a reasonable timeframe.
-
Detector: The Flame Ionization Detector (FID) is ideal for isocyanide analysis. It is highly sensitive to carbon-containing compounds, offers a wide linear range, and is robust and easy to operate.[2] Its response is generally proportional to the number of carbon atoms, allowing for reliable area-percent purity calculations without needing a specific response factor for every potential impurity.
Workflow for Isocyanide Purity Validation
The following diagram illustrates a comprehensive workflow for assessing the purity of a newly synthesized isocyanide, incorporating both the primary GC analysis and orthogonal validation methods.
Caption: Workflow from synthesis to analytical validation and reporting.
Experimental Protocol: GC-FID Purity Assay of tert-Butyl Isocyanide
This protocol describes a self-validating method for determining the purity of tert-butyl isocyanide, a common and relatively volatile isocyanide.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split/Splitless, operated in Split mode (50:1 ratio).
-
Injector Temperature: 150°C (to ensure volatilization without degradation).
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 15°C/min to 150°C.
-
Hold: 2 minutes.
-
-
Detector Temperature: 250°C.
-
Detector Gases: Hydrogen and Air, flows optimized for the instrument.
2. Sample and Standard Preparation:
-
Solvent: Dichloromethane (DCM), GC grade.
-
Sample Preparation: Prepare a solution of the synthesized tert-butyl isocyanide in DCM at a concentration of approximately 1 mg/mL.
-
System Suitability Solution: Prepare a solution containing ~1 mg/mL of tert-butyl isocyanide and ~0.1 mg/mL of a known potential impurity, such as tert-butylformamide (the starting material), in DCM.
3. Experimental Procedure:
-
System Equilibration: Equilibrate the GC system at the initial conditions until a stable baseline is achieved.
-
System Suitability Check: Inject 1 µL of the System Suitability Solution.
-
Trustworthiness Check: The system is deemed suitable if:
-
The resolution between tert-butyl isocyanide and tert-butylformamide is greater than 2.0.
-
The peak asymmetry (tailing factor) for the tert-butyl isocyanide peak is between 0.9 and 1.5.
-
Five replicate injections show a relative standard deviation (RSD) of the tert-butyl isocyanide peak area of <2.0%.
-
-
This step is critical and makes the protocol self-validating. It proves the system is performing correctly on the day of analysis before analyzing any unknown samples.
-
-
Analysis: Inject 1 µL of the prepared sample solution.
-
Data Acquisition: Acquire the chromatogram for the full duration of the oven program.
4. Data Analysis:
-
Integrate all peaks in the chromatogram, excluding the solvent peak.
-
Calculate the total area of all integrated peaks.
-
Calculate the percent purity using the following formula: % Purity = (Area of Isocyanide Peak / Total Area of All Peaks) * 100
Comparative Analysis: GC vs. Orthogonal Methods
No single analytical technique tells the whole story. Prudent science, especially in a regulated environment like drug development, demands the use of orthogonal methods—techniques that measure the same attribute via different principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation. For purity, its utility lies in identifying and quantifying impurities, often without the need for reference standards.
-
Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency energy by nuclei in a strong magnetic field, one can deduce detailed information about molecular structure and connectivity.
-
Application to Isocyanides: ¹H NMR is excellent for a quick purity check. For example, in the synthesis of tert-butyl isocyanide from tert-butylformamide, the disappearance of the formyl proton signal and the appearance of the characteristic 1:1:1 triplet for the tert-butyl group (due to coupling with the ¹⁴N nucleus) is a clear indicator of reaction completion.[4] Impurities, such as unreacted starting material or residual solvents, can be readily identified by their unique chemical shifts.[4][6] Quantitative NMR (qNMR), which involves adding a certified internal standard, can provide a highly accurate, primary measure of purity.[7]
-
GC vs. NMR: While GC excels at separating volatile impurities, NMR can identify and quantify non-volatile impurities and provides definitive structural confirmation. However, NMR is generally less sensitive than GC-FID and can suffer from peak overlap in complex mixtures, making quantification difficult.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique for confirming the presence of specific functional groups.
-
Principle: FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of chemical bonds. Specific functional groups absorb at characteristic frequencies.
-
Application to Isocyanides: The isocyanide group has a very strong and sharp N≡C stretching absorption in a relatively clean region of the IR spectrum, typically between 2165–2110 cm⁻¹.[8] Its presence is an unambiguous confirmation of the desired product. The disappearance of the C=O stretch from the formamide starting material further confirms the conversion.
-
GC vs. FTIR: FTIR is much faster than GC and is excellent for reaction monitoring and identity confirmation.[7] However, it is not a separative technique and is difficult to use for accurate quantification of purity in a mixture without extensive calibration, as minor impurities may not be detectable or their signals may be obscured.[9]
Titration Methods
Titration is a classic chemical analysis method for quantifying a specific reactive group.
-
Principle: For isocyanates (a related class of compounds), a common method involves reacting the sample with a known excess of a nucleophilic amine, such as di-n-butylamine. The unreacted amine is then back-titrated with a standardized acid.[10][11] This allows for the calculation of the amount of isocyanate that reacted.
-
Application to Isocyanides: While less common for isocyanides, similar principles could be applied. However, the key limitation is that this method quantifies the total amount of the functional group. It cannot distinguish the target isocyanide from other reactive impurities.
-
GC vs. Titration: Titration can be highly accurate and precise for determining the total functional group content and requires minimal capital equipment.[12] Its significant drawback is the complete lack of specificity and inability to provide an impurity profile, a task for which GC is perfectly suited.
Decision Matrix: Choosing the Right Analytical Tool
The choice of analytical method is driven by the specific question being asked. The following diagram outlines the logical decision process.
Sources
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [mdpi.com]
- 2. iiste.org [iiste.org]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Analysing isocyanates by GC - Chromatography Forum [chromforum.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identity determination and purity testing [chemcon.com]
- 8. Isocyanide - Wikipedia [en.wikipedia.org]
- 9. azom.com [azom.com]
- 10. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xylemanalytics.com [xylemanalytics.com]
- 12. researchgate.net [researchgate.net]
Precision Analytics: 13C NMR Characterization of Isocyanobenzoates
Executive Summary
In the high-stakes arena of drug discovery and multicomponent synthesis (e.g., Ugi, Passerini reactions), isocyanides (isonitriles) are indispensable building blocks. However, their structural validation presents a unique analytical challenge. The isocyano carbon (
This guide provides a definitive technical analysis of the 13C NMR chemical shift of the isocyano carbon in benzoate derivatives . It contrasts this signature with its structural isomer (the nitrile) and the co-existing ester carbonyl, offering a robust, data-driven framework for unambiguous structural assignment.
Technical Deep Dive: The Isocyano Signature
The Physics of the Shift
Unlike the nitrile carbon (
-
Resonance Form A (Zwitterion):
-
Resonance Form B (Carbene):
This carbene character pushes the 13C signal downfield into the 160–170 ppm range, a region typically reserved for carbonyls (
The Diagnostic Challenge: Overlap
In methyl 4-isocyanobenzoate , the analyst faces a "masked peak" scenario. The molecule contains two low-field carbons:[1]
-
The Ester Carbonyl : Typically ~165–167 ppm .
-
The Isocyano Carbon : Typically ~162–165 ppm .
Distinguishing these two signals requires careful observation of peak topology. The isocyano carbon often couples to the quadrupolar
Comparative Analysis: Isocyano vs. Cyano vs. Carbonyl
The following data compares the spectral performance of isocyanobenzoates against their primary structural isomers (cyanobenzoates) and the internal ester standard.
Table 1: Chemical Shift Comparison (CDCl3, 100 MHz)
| Functional Group | Structure | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Isocyano (Aromatic) | 162 – 165 | Triplet or Broad | Overlaps with ester | |
| Isocyano (Benzylic) | 156 – 159 | Triplet ( | Distinct from ester. Upfield from aromatic analogs.[2] | |
| Nitrile (Cyano) | 117 – 119 | Sharp Singlet | ~45 ppm difference from isocyanide. Definitive proof of isomerization. | |
| Ester Carbonyl | 165 – 167 | Sharp Singlet | Internal standard. Usually the most downfield peak.[3] |
Table 2: Substituent Effects on Isocyano Shift
Data approximated based on Hammett correlation trends for aromatic isocyanides.
| Isomer Position | Electronic Effect | Isocyano Shift ( | Ester Shift ( | Separation ( |
| Para (4-substituted) | Conjugation/Induction | ~164.5 ppm | ~166.2 ppm | < 2.0 ppm (High Overlap Risk) |
| Meta (3-substituted) | Induction only | ~163.8 ppm | ~166.0 ppm | ~ 2.2 ppm |
| Ortho (2-substituted) | Steric/Field Effects | ~167.0 ppm | ~165.5 ppm | Inversion Possible |
Experimental Protocols
Synthesis of Methyl 4-Isocyanobenzoate (Standard)
To generate a reference sample for NMR calibration, follow this modified Ugi dehydration protocol.
Reagents: Methyl 4-formamidobenzoate (1.0 eq), Triethylamine (5.0 eq), Phosphoryl chloride (
Step-by-Step Workflow:
-
Dissolution: Dissolve methyl 4-formamidobenzoate in dry DCM (0.2 M concentration) under inert atmosphere (
). -
Base Addition: Cool to -78°C. Add triethylamine dropwise.
-
Dehydration: Add
dropwise over 20 minutes. Maintain temperature below -70°C to prevent polymerization. -
Quench: Warm to 0°C over 1 hour. Quench with saturated
solution. -
Extraction: Extract with DCM (
). Wash combined organics with brine.[4] -
Purification: Flash chromatography (Silica, Hexane/EtOAc 4:1). Isocyanides are acid-sensitive; use buffered silica if possible.
High-Resolution 13C NMR Acquisition
Isocyano carbons are quaternary and relax slowly. Standard parameters often miss them or yield poor S/N ratios.
-
Solvent:
(Standard). Use if overlap with carbonyl is unresolved in chloroform. -
Concentration: High (>50 mg/0.6 mL) to detect the split/broad triplet.
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (d1): Set to 3–5 seconds (Standard is often 1s). This ensures full relaxation of the quaternary isocyano carbon.
-
Scans (ns): Minimum 1024 scans for clear resolution of the triplet coupling.
Visualization: Analytical Logic & Electronic Structure
Diagram 1: Structural Assignment Decision Tree
This logic flow guides the analyst through distinguishing Isocyanide, Nitrile, and Formamide impurities.
Caption: Decision tree for distinguishing isocyanobenzoates from nitrile isomers and formamide precursors using 13C NMR.
Diagram 2: Electronic Origins of the Shift
Comparing the resonance contributions that define the chemical shift.
Caption: Electronic factors driving the ~45 ppm chemical shift difference between isocyanide and nitrile isomers.
References
-
Oregon State University . 13C NMR Chemical Shift Ranges. Available at: [Link]
-
Master Organic Chemistry . 13C NMR: Symmetry and Signal Count. Available at: [Link]
-
Chemistry LibreTexts . Characteristics of 13C NMR Spectroscopy. Available at: [Link]
-
National Institutes of Health (PMC) . 13C-Methyl isocyanide as an NMR probe. Available at: [Link]
-
Royal Society of Chemistry . Isocyanide Synthesis and Characterization (Green Chem). Available at: [Link]
Sources
Technical Comparison Guide: Isocyanide vs. Nitrile Impurities in Synthesis
Topic: Distinguishing Isocyanide from Nitrile Impurities in Synthesis Content Type: Publish Comparison Guide
Executive Summary
In pharmaceutical and fine chemical synthesis, the distinction between nitrile (
Mechanistic Origins: The Ambident Trap
The co-occurrence of nitriles and isocyanides typically arises during nucleophilic substitution reactions involving the cyanide ion (
-
Thermodynamic Control (Nitrile): The C-C bond is stronger than the C-N bond. Under reversible conditions or with "soft" electrophiles (e.g., alkyl halides with
conditions), the carbon terminus attacks, forming the thermodynamically stable nitrile . -
Kinetic Control (Isocyanide): The nitrogen terminus has higher electron density/electronegativity. Under conditions favoring rapid, irreversible attack or with "hard" electrophiles (or in the presence of Silver(I) salts like
), the nitrogen attacks, forming the kinetically favored but less stable isocyanide .
Visualization: Ambident Nucleophile Pathway
Figure 1: Divergent pathways of cyanide alkylation leading to nitrile product and isocyanide impurity.
Comparative Analysis: Diagnostic Markers
Reliable differentiation requires orthogonal analytical techniques. Relying on a single method (like low-res MS) often leads to misidentification due to their identical molecular mass.
Table 1: Physicochemical & Spectroscopic Comparison
| Feature | Nitrile ( | Isocyanide ( | Differentiation Note |
| IR Frequency | Primary Indicator. Isocyanide bands are distinctively lower energy and often stronger/broader. | ||
| Definitive. Isocyanide carbon is significantly deshielded. | |||
| Minimal broadening | Triplet ( | Due to | |
| Odor | Mild, almond/ether-like | Overpowering, vile, repulsive | The "Hofmann Test" – detectable at ppb levels (use caution). |
| Hydrolysis Stability | Stable to mild acid/base | Hydrolyzes rapidly in dilute acid | Isocyanides convert to amine + formic acid; Nitriles require harsh conditions. |
| GC/MS Behavior | Stable | Unstable (Thermal Rearrangement) | Isocyanides may rearrange to nitriles in a hot GC inlet, masking the impurity. |
Experimental Protocols
Protocol A: Spectroscopic Validation (Self-Validating)
Objective: To definitively confirm the presence of isocyanide traces in a bulk nitrile product.
-
Sample Preparation: Dissolve 20 mg of the crude product in 0.6 mL of
. -
IR Acquisition:
-
Run a background scan.
-
Acquire spectrum (min 16 scans).
-
Checkpoint: Look for a sharp, weak band at
(Nitrile). Look for a broad, medium-strong band at (Isocyanide). If the 2150 band is absent, isocyanide is .
-
- NMR Acquisition:
Protocol B: Chemical Remediation (Purification)
Objective: Selectively remove isocyanide impurity without damaging the nitrile product.
Principle: Isocyanides are acid-labile (hydrolyzing to amines), while nitriles are acid-stable under mild conditions.
-
Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Acid Wash:
-
Neutralization: Wash the organic layer with Saturated
to remove residual acid. -
Drying: Dry over
, filter, and concentrate. -
Re-Validation: Repeat Protocol A. The band at
should be eliminated.
Analytical Workflow Decision Matrix
Use this logic flow to determine the purity of your synthesized nitrile.
Figure 2: Step-by-step decision matrix for identifying and removing isocyanide impurities.
Critical Troubleshooting: GC-MS Artifacts
Warning: Do not rely solely on Gas Chromatography (GC) for quantification.
-
The Problem: Isocyanides are thermally unstable. In a GC inlet heated to
, isocyanides can undergo a thermal rearrangement to form the corresponding nitrile. -
The Result: You may inject a sample with 5% isocyanide impurity, but the GC chromatogram will show 99.9% nitrile, leading to a false pass.
-
Solution: Use HPLC (Reverse Phase) or NMR for accurate ratio determination. If GC must be used, lower the inlet temperature as much as possible, though this is risky.
References
-
Nitrile vs.
- Source: Astronomy & Astrophysics / Vertex AI Search Results.
- Title: Nitrile versus isonitrile adsorption at interstellar grains surfaces (IR differenti
-
Link:[Link]
-
NMR Chemical Shifts
-
Isocyanide Toxicity & Properties
-
Purification & Remediation
Sources
- 1. quora.com [quora.com]
- 2. Isocyanide - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. actsafe.ca [actsafe.ca]
- 5. ajpaonline.com [ajpaonline.com]
- 6. youtube.com [youtube.com]
- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Isocyanides in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) stand out for their efficiency and elegance, allowing for the construction of complex molecular architectures in a single, one-pot operation.[1] Central to many of these powerful transformations is the isocyanide, a unique functional group with a divalent carbon atom that acts as both a nucleophile and an electrophile. The choice of isocyanide, specifically between aromatic and aliphatic variants, can profoundly influence the course and outcome of an MCR. This guide provides an in-depth comparison of the reactivity of these two classes of isocyanides, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Role of Electronic and Steric Effects
The differing reactivity of aromatic and aliphatic isocyanides in MCRs, such as the renowned Ugi and Passerini reactions, is primarily governed by a combination of electronic and steric factors. A fundamental understanding of these principles is crucial for predicting reaction outcomes and optimizing conditions.
Electronic Effects: The electronic nature of the substituent attached to the isocyanide group dictates the nucleophilicity of the isocyanide carbon.
-
Aliphatic Isocyanides: Alkyl groups are electron-donating, increasing the electron density on the isocyanide carbon. This enhanced electron density makes aliphatic isocyanides more nucleophilic and generally more reactive in the initial steps of MCRs.
-
Aromatic Isocyanides: In contrast, the aromatic ring acts as an electron-withdrawing group, delocalizing the electron density away from the isocyanide carbon through resonance.[2] This diminished electron density renders aromatic isocyanides less nucleophilic and, consequently, often less reactive than their aliphatic counterparts.
Steric Hindrance: The steric bulk of the isocyanide substituent can significantly impact the reaction rate and, in some cases, even prevent the reaction from occurring. The isocyanide must approach other reactants, such as an iminium or nitrilium ion, for the reaction to proceed.[3][4]
-
Bulky aliphatic groups, such as a tert-butyl group, can sterically hinder this approach, leading to lower yields or a complete lack of reactivity, even though they are electronically favored.[5]
-
Aromatic isocyanides, while generally less nucleophilic, are often sterically less demanding than bulky aliphatic isocyanides, which can sometimes compensate for their lower electronic reactivity.
Reactivity in Action: The Ugi and Passerini Reactions
The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone MCRs that beautifully illustrate the reactivity differences between aromatic and aliphatic isocyanides.
The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a versatile α-acylamino amide product.[6] The reaction mechanism involves the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide.[4]
The Passerini reaction involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[7] The proposed mechanism involves the formation of a nitrilium intermediate from the reaction of the carbonyl compound and the isocyanide, which is then trapped by the carboxylate.[3]
Caption: Generalized mechanisms of the Ugi and Passerini reactions.
Quantitative Comparison: Experimental Evidence
The following tables summarize experimental data from the literature, providing a quantitative comparison of the performance of aromatic and aliphatic isocyanides in MCRs.
Table 1: Passerini Reaction Yields with Various Isocyanides
This study by Es-Sayed et al. investigated the scope of the Passerini reaction with a variety of isocyanides, providing a direct comparison of their reactivity.[5]
| Isocyanide Type | Isocyanide | Yield (%) |
| Aromatic | Phenyl Isocyanide | 74-99% |
| Aromatic | p-Chlorophenyl Isocyanide | 80% |
| Aromatic | p-Methoxyphenyl Isocyanide | 99% |
| Aliphatic | Cyclohexyl Isocyanide | 91% |
| Aliphatic | tert-Butyl Isocyanide | 0% |
| Aliphatic | tert-Octyl Isocyanide | 0% |
Reaction conditions: Dichloromethane as solvent at room temperature.
The data clearly demonstrates that while aromatic isocyanides generally provide good to excellent yields, the sterically hindered aliphatic tert-butyl and tert-octyl isocyanides failed to produce any product under these conditions.[5] The less hindered aliphatic cyclohexyl isocyanide, however, gave a high yield, comparable to the aromatic counterparts.[5]
Table 2: Ugi Reaction Yields with Aliphatic and Aromatic Isocyanides
While a direct side-by-side comparative study with identical substrates was not found in the reviewed literature, various studies report high yields for both aliphatic and aromatic isocyanides in the Ugi reaction, highlighting its broad scope.[8][9]
| Isocyanide Type | Example Isocyanide | Reported Yield Range (%) |
| Aliphatic | Cyclohexyl Isocyanide | Fair to Excellent |
| Aromatic | Phenyl Isocyanide | Good (34-61%) |
The Ugi reaction is known to tolerate a wide variety of both aliphatic and aromatic isocyanides, often resulting in good to excellent yields.[8][9] The choice between an aromatic and an aliphatic isocyanide in an Ugi reaction may therefore be guided more by the desired structural diversity of the final product rather than a significant difference in reactivity, provided that the aliphatic isocyanide is not excessively sterically hindered.
Experimental Protocol: A Representative Ugi Four-Component Condensation
This protocol is adapted from a procedure by Marcaccini and Torri for the synthesis of an α-acylamino amide.[10][11]
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Isocyanide (1.1 eq)
-
Methanol (solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde, amine, and carboxylic acid.
-
Solvent Addition: Add methanol to the flask to dissolve the reactants. The concentration of the reactants is typically kept high (0.5 M to 2.0 M) to ensure a high reaction rate.[6]
-
Isocyanide Addition: Slowly add the isocyanide to the reaction mixture at room temperature with vigorous stirring. The Ugi reaction is often exothermic, and the addition of the isocyanide usually initiates the reaction.[6]
-
Reaction Monitoring: The reaction is typically complete within minutes to a few hours.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure α-acylamino amide.
Caption: A typical experimental workflow for the Ugi four-component reaction.
Conclusion: Making the Right Choice for Your Synthesis
The selection between an aromatic and an aliphatic isocyanide for a multicomponent reaction is a critical decision that should be guided by an understanding of their inherent electronic and steric properties.
-
Aliphatic isocyanides are generally more nucleophilic and thus more reactive, often leading to faster reaction rates. However, their utility can be limited by steric hindrance, with bulky substituents significantly diminishing or even preventing reactivity.
-
Aromatic isocyanides are less nucleophilic due to the electron-withdrawing nature of the aromatic ring, which can result in slower reaction rates. However, they are often less sterically demanding than bulky aliphatic isocyanides and offer a valuable platform for introducing aromatic moieties into the final product.
Ultimately, the optimal choice of isocyanide will depend on the specific substrates involved, the desired product architecture, and the reaction conditions. By carefully considering the principles outlined in this guide, researchers can harness the full potential of isocyanide-based multicomponent reactions to accelerate discovery in drug development and materials science.
References
- Banfi, L., Basso, A., Guanti, G., & Riva, R. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. In Multicomponent Reactions in Organic Synthesis (pp. 1-44). Wiley-VCH Verlag GmbH & Co. KGaA.
- El Kaim, L., & Grimaud, L. (2010). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 15(5), 3424-3443.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Aromatic vs.
- MDPI. (n.d.).
- Chemistry Notes. (2022, February 26).
- Varadi, A., Palmer, T. C., Dardashti, R. N., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.
- Ingold, M., Colella, L., Dapueto, R., López, G. V., & Porcal, W. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
- Wikipedia contributors. (2023, December 27). Ugi reaction. In Wikipedia, The Free Encyclopedia.
- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. In Organic Reactions (Vol. 65, pp. 1-140). John Wiley & Sons, Inc.
- Marcaccini, S., & Torri, G. (2007). The use of the Ugi four-component condensation.
- Marcaccini, S., & Torri, G. (2007). The use of the Ugi four-component condensation.
- Es-Sayed, M., Kolb, J., & Dömling, A. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Letters.
- Alfa Chemistry. (n.d.). Passerini Reaction.
- Organic Chemistry Portal. (n.d.). Passerini Reaction.
- Marks, P. W., & Levine, M. (2015). Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques.
- Organic Chemistry Portal. (n.d.). Ugi Reaction.
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Cai, X. H., Guo, H., & Xie, B. (2011). Direct Passerini Reaction of Aldehydes, Isocyanides, and Aliphatic Alcohols Catalyzed by Bismuth (III) Triflate.
- Pirrung, M. C., & Sarma, K. D. (2004). A Green Multicomponent Reaction for the Organic Chemistry Laboratory. The Aqueous Passerini Reaction.
- Heravi, M. M., & Zadsirjan, V. (2020). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 8, 603.
- Banfi, L., Basso, A., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13341-13399.
- Pelliccia, S., Di Mauro, G., Alfano, I. A., Novellino, E., & Tron, G. C. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. Journal of Medicinal Chemistry, 65(22), 15096-15106.
Sources
- 1. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-Isocyanobenzoate
As a vital reagent in contemporary drug discovery and materials science, ethyl 3-isocyanobenzoate offers unique reactivity for creating complex molecular architectures. However, the very feature that makes it invaluable—the isocyanate functional group (–N=C=O)—also classifies it as a hazardous material requiring stringent handling and disposal protocols. This guide provides an in-depth, procedural framework for the safe management and disposal of ethyl 3-isocyanobenzoate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is not merely on the steps to be taken, but on the chemical principles that dictate these procedures.
Section 1: The Core Hazard - Understanding Isocyanate Reactivity
The cornerstone of safe disposal is understanding the chemistry of the isocyanate group. This group is a powerful electrophile, highly susceptible to reaction with nucleophiles such as water, alcohols, and amines. The most critical reaction in the context of disposal is with water.
The Hydrolysis Reaction: Ethyl 3-isocyanobenzoate reacts with water to form an unstable carbamic acid intermediate, which rapidly decomposes to form 3-ethoxycarbonylaniline and carbon dioxide (CO₂) gas.
Reaction Pathway: OCN-C₆H₄-CO₂Et + H₂O → [HOOC-NH-C₆H₄-CO₂Et] → H₂N-C₆H₄-CO₂Et + CO₂(g)
The generation of CO₂ gas is a crucial safety consideration. If isocyanate waste is placed in a sealed container, the accumulating gas pressure can cause the container to rupture violently.[1][2] Furthermore, isocyanates are recognized as potent respiratory and skin sensitizers; repeated exposure, even at low concentrations, can lead to chronic asthma-like conditions and severe dermatitis.[3][4][5] Therefore, all procedures are designed to mitigate these two primary risks: uncontrolled gas evolution and personnel exposure.
Section 2: Mandatory Safety Protocols
Before handling or disposing of ethyl 3-isocyanobenzoate, the following engineering controls and personal protective equipment (PPE) are non-negotiable.
Engineering Controls: All handling, including preparation for disposal, must be conducted within a certified chemical fume hood to control vapor inhalation, which is a primary exposure route.
Personal Protective Equipment (PPE): Proper PPE is the last line of defense and must be selected for chemical resistance to isocyanates.[5][6]
| Body Area | Required PPE | Specification & Rationale |
| Respiratory | Full-Face Respirator | A full-face respirator with organic vapor cartridges provides superior protection over half-face models by also protecting the eyes and facial skin. In situations with potential for high concentrations, a supplied-air respirator is necessary. |
| Hands | Chemical-Resistant Gloves | Use nitrile (thicker than standard exam gloves) or butyl rubber gloves. Thin latex gloves are not suitable as they offer poor resistance.[7] Always double-glove when handling neat material. |
| Eyes | Safety Goggles / Face Shield | If a full-face respirator is not used, chemical splash goggles are mandatory. A full-face shield should be worn over goggles when handling larger quantities.[7] |
| Body | Laboratory Coat / Coveralls | A chemically resistant lab coat, buttoned completely, is required. For spill cleanup, disposable chemical-resistant coveralls should be used.[5][8] |
Section 3: Step-by-Step Disposal of Waste Ethyl 3-Isocyanobenzoate
This protocol is designed for the neutralization of small, laboratory-scale quantities of unused or waste ethyl 3-isocyanobenzoate.
Principle: The core principle is the controlled neutralization of the reactive isocyanate group by converting it into a more stable urea or urethane derivative before it is packaged for final disposal by a licensed contractor.
Experimental Protocol:
-
Prepare a Decontamination Solution: In the fume hood, prepare one of the following solutions. The sodium carbonate solution is generally preferred for its lower volatility.
-
Select a Reaction Vessel: Choose a container (e.g., a large beaker or an open-top pail) that is at least five times the volume of the total solution to accommodate potential foaming and gas evolution. Place it in a secondary containment tray within the fume hood.
-
Initiate Neutralization: Place the decontamination solution in the reaction vessel with a magnetic stirrer. Slowly and incrementally , add the waste ethyl 3-isocyanobenzoate to the vortex of the stirring solution. Never add the solution to the isocyanate, as this can cause an uncontrolled exothermic reaction and splashing of the hazardous material.
-
Allow for Off-Gassing: Once all the isocyanate has been added, stir the mixture for at least one hour. Then, turn off the stirrer and leave the container open in the back of the fume hood for at least 48 hours to ensure all CO₂ generation has ceased.[2]
-
Final Packaging and Labeling:
-
The resulting neutralized slurry/solution can now be safely prepared for disposal.
-
Absorb the liquid onto an inert material like vermiculite or sand.
-
Place the absorbed material into a suitable waste container (e.g., a polyethylene pail).
-
Crucially, the container must be clearly labeled as "HAZARDOUS WASTE" and list the contents (e.g., "Neutralized Ethyl 3-Isocyanobenzoate Reaction Mixture").[10]
-
Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor for pickup and final disposal in accordance with all local, state, and federal regulations.[1][11]
-
Section 4: Emergency Procedure - Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Protocol:
-
Immediate Response:
-
Evacuate: Alert all personnel in the immediate area and evacuate.[1]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Isolate: Restrict access to the spill area.
-
-
Containment & Absorption:
-
Wearing the full PPE detailed in Section 2, dike the spill to prevent it from spreading.
-
Gently cover the spill with a dry, inert absorbent material. Suitable materials include vermiculite, sand, or clay-based absorbents.[1][12]
-
CRITICAL: Do NOT use combustible absorbents like sawdust or paper towels, as this presents a fire hazard.[2]
-
-
Collection:
-
Decontamination:
-
Prepare a decontamination solution as described in Section 3.
-
Spray the spill surface with the solution and allow it to sit for at least 15 minutes.
-
Wipe the area with disposable cloths, placing them into the same open-top waste container.
-
Slowly pour the decontamination solution over the absorbed material in the waste container to neutralize any remaining isocyanate. Be prepared for foaming and gas evolution.
-
-
Final Cleanup and Disposal:
Section 5: Visualization - Disposal Workflow
The following diagram illustrates the decision-making process for handling waste ethyl 3-isocyanobenzoate.
Caption: Decision workflow for the disposal of ethyl 3-isocyanobenzoate.
Section 6: References
-
Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A).[Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals.[Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products.[Link]
-
New Jersey Department of Health. Hazard Substance Fact Sheet: Ethyl Isocyanate.[Link]
-
Alfa Aesar. Material Safety Data Sheet: Ethyl benzoate.[Link]
-
American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 589806, Ethyl 3-isocyanatobenzoate.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8022, Ethyl isocyanate.[Link]
-
Patsnap. Industry Best Practices for Isocyanate Waste Management.[Link]
-
IOSR Journal of Applied Chemistry. Hydrolysis of Ethyl Benzoate in Nitrogenous and Non-Nitrogenous Medium. (2020). [Link]
-
Safe Work Australia. Guide for handling Isocyanates. (2015). [Link]
-
American Chemistry Council. Procedures for Minor Spills of Isocyanates.[Link]
-
ISOPA. Personal Protective Equipment - Safe use diisocyanates.[Link]
-
SSERC. The Hydrolysis of Ethyl Benzoate.[Link]
-
ISOPA. Safe Use and Handling of Diisocyanates. (2024). [Link]
-
Safe Work Australia. Guide to Handling Isocyanates.[Link]
-
Princeton University Environmental Health & Safety. Chemical Incompatibility Chart.[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Isocyanates.[Link]
-
International Science Community Association. Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers.[Link]
-
IRSST. Guide for safe use of isocyanates: An industrial hygiene approach.[Link]
-
Composites One. 5 Ways to Protect Yourself From Isocyanate Exposure.[Link]
-
Sysco Environmental. What PPE is required when working with isocyanates?[Link]
-
SKC Inc. Spill DECONtamination Kit, Aliphatic Isocyanates.[Link]
-
YouTube. The Hydrolysis of Ethyl Benzoate. (2021). [Link]
-
Quora. In the alkaline hydrolysis of ethyl benzoate... (2023). [Link]
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure.[Link]
Sources
- 1. fsi.co [fsi.co]
- 2. actsafe.ca [actsafe.ca]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]
- 5. compositesone.com [compositesone.com]
- 6. lakeland.com [lakeland.com]
- 7. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 8. isopa.org [isopa.org]
- 9. safetyinnumbers.ca [safetyinnumbers.ca]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Personal Protective Equipment & Handling Guide: Ethyl-3-isocyanobenzoate
Executive Summary: The "Stench" & Toxicity Paradox
Handling Ethyl-3-isocyanobenzoate requires a bifurcated safety strategy. While the benzoate moiety suggests a standard organic irritant, the isocyanide (isonitrile) functional group introduces two critical hazards: acute toxicity (similar to, though metabolically distinct from, cyanides) and extreme olfactory potency .
Immediate Action Required:
-
Zero-Tolerance for Open Bench Work: The odor threshold is in the parts-per-billion (ppb) range. All handling must occur in a certified fume hood.[1]
-
Glove Permeation Risk: Standard nitrile gloves offer insufficient protection against benzoate esters during prolonged contact.
-
Decontamination: Do NOT use basic (alkaline) washes for quenching; they are ineffective. Acidic hydrolysis is the mandatory decontamination route.
Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the "why" behind the hazard.
| Functional Group | Hazard Mechanism | Physiological Impact |
| Isocyanide (-NC) | Metabolic Inhibition: Binds to heme proteins (cytochrome oxidase), though often less aggressively than cyanides. Olfactory Assault: Volatile isocyanides cause "stench fatigue," where the nose becomes desensitized to the danger. | Dizziness, nausea, respiratory distress, headache. |
| Ethyl Benzoate Tail | Lipophilicity: The ester chain increases lipid solubility, facilitating rapid skin absorption and permeation through standard glove materials. | Skin irritation, systemic absorption of the toxic isocyanide group. |
Engineering Controls: The Primary Barrier
PPE is the last line of defense. Engineering controls are the primary barrier.
-
Fume Hood: Must operate at a face velocity of 80–100 fpm (feet per minute).
-
Active Carbon Filters: If your hood exhausts near a building intake, ensure the exhaust stack is fitted with active carbon filtration; otherwise, the stench may trigger building-wide evacuations.
-
Cold Trap: If removing solvent under vacuum (Rotavap), use a liquid nitrogen or dry ice/acetone trap to condense isocyanide vapors before they enter the pump oil or exhaust.
PPE Selection Matrix
Scientific Rationale: Isocyanides are small, linear molecules, and benzoates are esters. Esters are known to swell and permeate nitrile rubber. Therefore, a single layer of nitrile is unsafe for anything beyond incidental splash protection.
Glove Compatibility Table
| Material | Protection Level | Breakthrough Time (Est.) | Scientific Reasoning |
| Laminate (Silver Shield/4H) | Excellent (Primary) | > 480 mins | Multi-layer polymer construction resists ester swelling and small molecule permeation. |
| Butyl Rubber | Good | > 120 mins | High density resists esters; cumbersome for fine dexterity. |
| Nitrile (Standard 4-6 mil) | Poor (Splash Only) | < 10 mins | Esters (benzoate) degrade nitrile matrix; Isocyanide permeates rapidly once swollen. |
| Latex | Dangerous | Immediate | Zero resistance to organic esters. Do not use. |
Recommended PPE Configuration[2][3][4][5][6][7][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Face shield required if handling >5g.
-
Respiratory:
-
In Hood: None required.
-
Spill/Outside Hood: Full-face respirator with Organic Vapor (OV) cartridges. Note: N95 particulate masks provide ZERO protection against isocyanide vapors.
-
-
Hands (The "Double-Glove" Protocol):
-
Inner Layer: Laminate (Silver Shield) liner gloves.
-
Outer Layer: Disposable Nitrile (for dexterity and grip, changed immediately upon splash).[2]
-
Operational Protocol: Handling & Synthesis
A. Weighing & Transfer
Isocyanobenzoates are often low-melting solids or oils.
-
Do not weigh on the open bench.
-
Taring: Tare your flask/vial outside the hood, then bring it inside to add the chemical.
-
Static Control: If solid, use an anti-static gun. Isocyanide dust is potent; if it disperses, it will contaminate the lab air.
B. Reaction Setup
-
Closed Systems: All reactions must be run in septa-sealed flasks under inert atmosphere (Argon/Nitrogen).
-
Venting: Bleed needles must vent directly into a bleach or acid scrubber, not just into the hood atmosphere.
Decontamination & Disposal: The "Acid Kill"
Crucial Insight: Unlike many laboratory spills that are neutralized with bleach (oxidation) or base, isocyanides are best destroyed via Acidic Hydrolysis .
-
Mechanism: Acid converts the toxic/smelly Isocyanide (-NC) into a Formamide (-NHCHO) and eventually an Amine (-NH2), both of which are significantly less odorous and toxic.
-
Avoid Base: Basic conditions (OH-) are repelled by the electron-rich carbon of the isocyanide, making hydrolysis extremely slow.
Decontamination Workflow (Visualization)
Figure 1: The Isocyanide Decontamination Logic Flow. Note the critical requirement for Acidic Hydrolysis over Alkaline methods.
Step-by-Step Decontamination Protocol
-
Preparation: Prepare a "Kill Solution" of 20% Sulfuric Acid (H2SO4) in Methanol or 1M HCl .
-
Glassware: Soak all contaminated glassware, spatulas, and needles in the Kill Solution for 2 hours inside the fume hood.
-
Spills:
-
Cover spill with absorbent pads.
-
Gently pour Kill Solution over the pads.
-
Wait 30 minutes.
-
Collect pads into a sealed bag labeled "Hazardous Waste - Stench."
-
-
Verification: The disappearance of the vile odor is the primary indicator of successful hydrolysis.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
Kimberly-Clark Professional. (2023).[3] Chemical Resistance Guide: Nitrile Gloves. (Data indicating poor resistance of nitrile to esters).[4] [Link][2]
-
Organic Syntheses. (1961). Cyclohexyl Isocyanide (General handling for isocyanides). Org. Synth. 1961, 41, 13. [Link]
- Ugi, I. (1971). Isonitrile Chemistry. Academic Press. (Foundational text on isocyanide toxicity and hydrolysis mechanisms).
-
Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Ethyl Isocyanate. (Used for toxicity extrapolation).[5] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
